molecular formula C7H4BrF3 B598968 1-Bromo-2-(difluoromethyl)-4-fluorobenzene CAS No. 1198171-18-4

1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Cat. No.: B598968
CAS No.: 1198171-18-4
M. Wt: 225.008
InChI Key: XCLIWLPXTOXVAA-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-4-fluorobenzene (CAS RN 1198171-18-4) is a fluorinated aromatic compound with the molecular formula C₇H₄BrF₃ and a molecular weight of 225.01 g/mol . This organohalogen serves as a valuable and versatile building block in advanced organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its molecular structure incorporates both bromine and fluorine substituents, which are pivotal in cross-coupling reactions, such as Suzuki and Heck reactions, to create more complex biaryl structures . The presence of the difluoromethyl group is of significant interest in medicinal chemistry, as it can influence the metabolic stability, lipophilicity, and bioavailability of candidate molecules, a strategy akin to the use of related compounds like 1-Bromo-4-fluorobenzene in the synthesis of active ingredients . For safe handling, please note the hazard statements H302, H314, H315, H319, and H332 . It is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4BrF3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLIWLPXTOXVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673310
Record name 1-Bromo-2-(difluoromethyl)-4-fluorobenzene
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Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198171-18-4
Record name 1-Bromo-2-(difluoromethyl)-4-fluorobenzene
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Record name 1-bromo-2-(difluoromethyl)-4-fluorobenzene
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Foundational & Exploratory

Technical Guide: 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1198171-18-4

This technical guide provides a comprehensive overview of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene, a fluorinated aromatic compound of interest to researchers and professionals in drug discovery and chemical synthesis. Due to the limited publicly available data for this specific isomer, this guide also includes information on the closely related isomer, 4-Bromo-1-(difluoromethyl)-2-fluorobenzene (CAS: 749932-17-0), to provide valuable comparative insights.

Physicochemical Properties

PropertyValue for 4-Bromo-1-(difluoromethyl)-2-fluorobenzene
CAS Number 749932-17-0[1][2]
Molecular Formula C₇H₄BrF₃
Molecular Weight 225.01 g/mol [1]
Appearance Liquid[1]
Density 1.676 g/mL at 25 °C[1]
Refractive Index n20/D 1.495[1]
Flash Point 76.7 °C (170.1 °F)[1]
Assay 97%[1]

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound can be approached through a multi-step pathway, likely starting from a readily available fluorinated benzene derivative. A plausible synthetic workflow is outlined below. This generalized scheme is based on common organic synthesis transformations for introducing bromo- and difluoromethyl- groups onto an aromatic ring.

G A 1,3-Difluorobenzene B 1-Bromo-2,4-difluorobenzene A->B Bromination (e.g., Br2, FeBr3) C 2-Bromo-5-fluorobenzaldehyde B->C Formylation (e.g., n-BuLi, DMF) D This compound C->D Difluoromethylation (e.g., DAST)

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols (Exemplary)

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, established procedures for similar structures provide a strong foundation for its preparation.

Example Protocol: Synthesis of a Bromofluorobenzene Derivative

A general method for the bromination of a fluorobenzene derivative involves electrophilic aromatic substitution. For instance, the synthesis of 1-bromo-4-fluorobenzene is achieved by reacting fluorobenzene with bromine in the presence of a Lewis acid catalyst like iron(III) bromide.[3]

Example Protocol: Introduction of a Difluoromethyl Group

The difluoromethyl group can be introduced via the fluorination of a corresponding aldehyde. A common reagent for this transformation is diethylaminosulfur trifluoride (DAST). The aldehyde precursor can often be synthesized through formylation of the corresponding bromo-fluoro-benzene derivative using reagents like n-butyllithium and N,N-dimethylformamide (DMF).

Reactivity Profile

This compound possesses several reactive sites that can be exploited for further chemical modifications.

  • Carbon-Bromine Bond : The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds. It can also be converted into an organometallic reagent (e.g., Grignard or organolithium) for subsequent reactions with electrophiles.

  • Aromatic Ring : The fluorine and difluoromethyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups can activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine atoms.

  • Difluoromethyl Group : The C-H bond of the difluoromethyl group can be a site for radical reactions under specific conditions.

Applications in Research and Development

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can modulate a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.

This compound serves as a valuable building block for the synthesis of more complex molecules. The bromine atom provides a handle for introducing diverse functionalities, making it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group is recognized as a bioisostere for hydroxyl or thiol groups and can influence molecular conformation and hydrogen bonding capabilities.

Safety and Handling

For the isomeric compound, 4-Bromo-1-(difluoromethyl)-2-fluorobenzene, the following hazard statements are reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] It is recommended to handle this compound with similar precautions in a well-ventilated fume hood, using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a specialized chemical intermediate with potential applications in various fields of chemical research, particularly in the synthesis of bioactive compounds. While specific data for this isomer is scarce, information from related compounds provides valuable insights into its likely properties, synthesis, and reactivity. Further research into this molecule is warranted to fully explore its potential in the development of new chemical entities.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the formylation of 1-bromo-4-fluorobenzene, followed by deoxofluorination of the resulting aldehyde intermediate.

Detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway are presented to facilitate replication and further investigation by researchers in the field.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the ortho-formylation of 1-bromo-4-fluorobenzene to yield the key intermediate, 2-bromo-5-fluorobenzaldehyde. The subsequent and final step is the conversion of the aldehyde functional group into a difluoromethyl group via a deoxofluorination reaction.

Reaction Scheme

Synthesis_Pathway 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene 2-Bromo-5-fluorobenzaldehyde 2-Bromo-5-fluorobenzaldehyde 1-Bromo-4-fluorobenzene->2-Bromo-5-fluorobenzaldehyde 1. n-BuLi, Diisopropylamine, THF, -78°C 2. Methyl formate This compound This compound 2-Bromo-5-fluorobenzaldehyde->this compound DAST, CH2Cl2, -78°C to rt

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-fluorobenzaldehyde

This procedure details the formylation of 1-bromo-4-fluorobenzene to produce 2-bromo-5-fluorobenzaldehyde.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-Bromo-4-fluorobenzene175.0010 g57.1 mmol
n-Butyllithium (n-BuLi)64.0627.5 mL (2.5 M in hexanes)68.5 mmol
Diisopropylamine101.198.87 mL62.9 mmol
Methyl formate60.053.8 g62.9 mmol
Tetrahydrofuran (THF), anhydrous72.11100 mL-
Ethyl acetate (EtOAc)88.11As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na2SO4)142.04As needed-
Petroleum ether-As needed-

Procedure:

  • To a solution of diisopropylamine (8.87 mL, 62.9 mmol) in anhydrous tetrahydrofuran (80 mL) at -78 °C under an inert atmosphere, n-butyllithium (27.5 mL of a 2.5 M solution in hexanes, 68.5 mmol) is added.

  • The resulting mixture is stirred for 30 minutes at -78 °C.

  • A solution of 1-bromo-4-fluorobenzene (10 g, 57.1 mmol) in anhydrous tetrahydrofuran (20 mL) is then added to the reaction mixture.

  • The reaction is stirred at -78 °C for 2 hours.

  • Methyl formate (3.8 g, 62.9 mmol) is added, and the mixture is stirred for an additional 30 minutes at -78 °C.

  • The reaction is allowed to warm to room temperature and stirred for a further 1 hour.

  • The reaction is then quenched by the addition of water (100 mL).

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (petroleum ether:ethyl acetate, 20:1) to yield 2-bromo-5-fluorobenzaldehyde as a yellow oil.[1]

Quantitative Data:

ProductYield (%)Purity (%)
2-Bromo-5-fluorobenzaldehyde54>95
Step 2: Synthesis of this compound

This procedure outlines the deoxofluorination of 2-bromo-5-fluorobenzaldehyde to the final product, this compound, using diethylaminosulfur trifluoride (DAST).

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (Example)Moles (Example)
2-Bromo-5-fluorobenzaldehyde203.011.0 g4.92 mmol
Diethylaminosulfur trifluoride (DAST)161.190.95 mL5.91 mmol
Dichloromethane (CH2Cl2), anhydrous84.9320 mL-
Saturated sodium bicarbonate (NaHCO3) solution-As needed-
Water18.02As needed-
Brine-As needed-
Anhydrous sodium sulfate (Na2SO4)142.04As needed-

Procedure:

  • To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 g, 4.92 mmol) in anhydrous dichloromethane (20 mL) at -78 °C under a nitrogen atmosphere, diethylaminosulfur trifluoride (DAST) (0.95 mL, 5.91 mmol) is added dropwise.[2]

  • The reaction mixture is stirred at -78 °C and then allowed to warm to room temperature over 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted twice with dichloromethane.

  • The combined organic layers are washed successively with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography to afford this compound.

Note: DAST is a hazardous and moisture-sensitive reagent and should be handled with extreme care in a well-ventilated fume hood by trained personnel. Safer alternatives such as Deoxo-Fluor® or FLUOLEAD™ may also be considered for this transformation.[2]

Quantitative Data (Estimated):

ProductYield (%)Purity (%)
This compound60-80 (estimated)>95

Yield is estimated based on typical deoxofluorination reactions of aromatic aldehydes with DAST. Actual yields may vary depending on specific reaction conditions and scale.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepStarting MaterialProductReagentsSolventYield (%)
11-Bromo-4-fluorobenzene2-Bromo-5-fluorobenzaldehyden-BuLi, Diisopropylamine, Methyl formateTHF54
22-Bromo-5-fluorobenzaldehydeThis compoundDASTCH2Cl260-80 (est.)

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final product, including the key intermediate and reaction types.

Logical_Workflow cluster_0 Starting Materials cluster_1 Step 1: Formylation cluster_2 Intermediate cluster_3 Step 2: Deoxofluorination cluster_4 Final Product 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene Formylation_Reaction Ortho-lithiation followed by reaction with formylating agent 1-Bromo-4-fluorobenzene->Formylation_Reaction 2-Bromo-5-fluorobenzaldehyde 2-Bromo-5-fluorobenzaldehyde Formylation_Reaction->2-Bromo-5-fluorobenzaldehyde Deoxofluorination_Reaction Conversion of aldehyde to gem-difluoride 2-Bromo-5-fluorobenzaldehyde->Deoxofluorination_Reaction Final_Product This compound Deoxofluorination_Reaction->Final_Product

Caption: Logical workflow for the synthesis.

References

An In-depth Technical Guide to 1-Bromo-2-(difluoromethyl)-4-fluorobenzene: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic compounds have emerged as indispensable tools for the design and synthesis of novel therapeutic agents. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Among the vast array of fluorinated building blocks, 4-Bromo-1-(difluoromethyl)-2-fluorobenzene (CAS No. 749932-17-0) has garnered attention as a versatile intermediate. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a difluoromethyl group, provides medicinal chemists with a powerful scaffold for creating complex molecular architectures with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this important compound.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene is presented below. This data is essential for its effective use in synthetic chemistry and for the characterization of its derivatives.

PropertyValueReference
Chemical Formula C₇H₄BrF₃[1][2][3]
Molecular Weight 225.01 g/mol [1][2][3]
CAS Number 749932-17-0[1][2][3]
Appearance Liquid[2][3]
Density 1.676 g/mL at 25 °C[2][3]
Boiling Point 188.2 °C at 760 mmHg[4]
Refractive Index n20/D 1.495[2][3]
Flash Point 76.7 °C (170.1 °F)[2][3]
SMILES String FC(F)c1ccc(Br)cc1F[2][3]
InChI Key WRTTUKLMUOEXBS-UHFFFAOYSA-N[2][3]

Experimental Protocols

Step 1: Bromination of 1-Fluoro-2-(difluoromethyl)benzene

This step involves the electrophilic bromination of a suitable precursor. A general procedure for the bromination of a fluorinated benzene derivative is as follows:

Materials:

  • 1-Fluoro-2-(difluoromethyl)benzene

  • Liquid Bromine (Br₂)

  • Iron(III) chloride (FeCl₃) or Iron powder (catalyst)

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • Sodium bisulfite solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1-fluoro-2-(difluoromethyl)benzene in dichloromethane.

  • Add a catalytic amount of iron(III) chloride or iron powder to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add liquid bromine dropwise from the dropping funnel to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield 4-Bromo-1-(difluoromethyl)-2-fluorobenzene.

Step 2: Difluoromethylation of 1-Bromo-4-fluorobenzene (Alternative Route)

An alternative approach involves the introduction of the difluoromethyl group onto a pre-brominated scaffold. This can be achieved through various difluoromethylation reagents.

Materials:

  • 1-Bromo-4-fluorobenzene

  • A suitable difluoromethylating agent (e.g., TMSCF₂H with a fluoride source, or a difluoromethyl sulfonium ylide)[5]

  • A suitable catalyst (e.g., a palladium or copper catalyst for cross-coupling type reactions)

  • An appropriate solvent (e.g., THF, DMF)

  • Standard work-up reagents

General Procedure (Conceptual):

  • To a solution of 1-bromo-4-fluorobenzene in an anhydrous solvent under an inert atmosphere, add the chosen difluoromethylating agent and the appropriate catalyst and/or initiator.

  • The reaction may require heating to proceed at a reasonable rate. The progress of the reaction should be monitored by an appropriate analytical technique.

  • Upon completion, the reaction is cooled to room temperature and quenched.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by column chromatography or distillation would yield the desired 4-Bromo-1-(difluoromethyl)-2-fluorobenzene.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene makes it a valuable building block in drug discovery. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments. The difluoromethyl group acts as a bioisostere for hydroxyl, thiol, or amine groups, enhancing metabolic stability and membrane permeability.[5] The fluorine atom can modulate the electronic properties of the aromatic ring and participate in favorable interactions with biological targets.

Logical Workflow for Utilization in Kinase Inhibitor Synthesis

A common application of such building blocks is in the synthesis of kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. The following diagram illustrates a logical workflow for the incorporation of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene into a kinase inhibitor discovery program.

G Workflow: 4-Bromo-1-(difluoromethyl)-2-fluorobenzene in Kinase Inhibitor Synthesis cluster_0 Building Block cluster_1 Core Synthesis cluster_2 Library Generation cluster_3 Screening and Optimization A 4-Bromo-1-(difluoromethyl)- 2-fluorobenzene B Suzuki Coupling with Boronic Acid/Ester A->B Cross-Coupling Reactions C Sonogashira Coupling with Terminal Alkyne A->C Cross-Coupling Reactions D Buchwald-Hartwig Amination with Amine A->D Cross-Coupling Reactions E Diverse Biaryl Core B->E F Aryl-Alkyne Scaffold C->F G Aryl-Amine Linkage D->G H Kinase Activity Assays E->H Biological Screening F->H Biological Screening G->H Biological Screening I Structure-Activity Relationship (SAR) Studies H->I J Lead Optimization I->J

Caption: Utilization of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene in a kinase inhibitor discovery workflow.

Signaling Pathway Context: Modulation of GPCR Signaling

While direct modulation of a signaling pathway by 4-Bromo-1-(difluoromethyl)-2-fluorobenzene itself is not documented, its derivatives are of significant interest as potential modulators of G protein-coupled receptors (GPCRs). GPCRs are a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes, making them important drug targets. Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response. The structural features of derivatives of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene could be tailored to interact with allosteric binding pockets on GPCRs.

The following diagram illustrates the conceptual role of a hypothetical derivative in modulating GPCR signaling.

G Conceptual Modulation of GPCR Signaling by a Derivative cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Binds to Orthosteric Site Modulator Hypothetical Allosteric Modulator (Derivative of 4-bromo-1-(difluoromethyl)- 2-fluorobenzene) Modulator->GPCR Binds to Allosteric Site G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Conceptual role of a derivative in allosteric modulation of GPCR signaling.

Conclusion

4-Bromo-1-(difluoromethyl)-2-fluorobenzene is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of reactive and modulatory functional groups provides a powerful platform for the development of novel therapeutic agents. While detailed synthetic protocols and specific biological applications are still emerging in the public domain, the foundational knowledge of its properties and its logical application in established medicinal chemistry workflows, such as kinase inhibitor synthesis and GPCR modulation, highlight its significant potential. Further research into the synthesis and application of this compound is warranted and is expected to contribute to the advancement of pharmaceutical sciences.

References

An In-depth Technical Guide on the Safety and Handling of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling protocols for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene, compiled from available data on structurally similar compounds. No specific safety data sheet (SDS) for this compound (CAS No. 1198171-18-4) was publicly available at the time of writing. The information herein is intended as a guide and should be supplemented with a substance-specific risk assessment before any handling or use.

Introduction

This compound is a halogenated aromatic compound of interest in medicinal chemistry and materials science. Its trifunctional nature—possessing bromo, difluoromethyl, and fluoro substituents—makes it a versatile building block in organic synthesis. However, the presence of these functional groups also necessitates stringent safety precautions. This guide provides a detailed overview of the known and anticipated hazards, safe handling procedures, and emergency responses associated with this and structurally related compounds.

Hazard Identification and Classification

Based on the hazard classifications of the closely related isomer, 4-Bromo-1-(difluoromethyl)-2-fluorobenzene, and other similar halogenated aromatic compounds, this compound is anticipated to be classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

  • Flammable Liquid (Category 3): Flammable liquid and vapor.[2][3][4]

Hazard Statements (Anticipated):

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available data for the target compound and its close isomers to provide an estimation of its properties.

PropertyThis compound4-Bromo-1-(difluoromethyl)-2-fluorobenzene1-Bromo-4-fluorobenzene1-Bromo-2,4-difluorobenzene
CAS Number 1198171-18-4[5]749932-17-0[1][6]460-00-4348-57-2[2]
Molecular Formula C₇H₄BrF₃[5][6]C₇H₄BrF₃[1][6]C₆H₄BrFC₆H₃BrF₂[2]
Molecular Weight 225.01 g/mol [1][6]225.01 g/mol [1][6]175.00 g/mol 192.99 g/mol [2]
Appearance Not specifiedLiquid[1]Colorless liquidColorless liquid[2]
Boiling Point Not specifiedNot specified152 °C (306 °F)[4]145-146 °C
Melting Point Not specifiedNot specified-8 °C (18 °F)[4]-4 °C
Flash Point Not specified76.7 °C (170.1 °F)[1]60 °C (140 °F)[4]Not specified
Density Not specified1.676 g/mL at 25 °C[1]1.4946 g/mL at 20 °C[4]1.708 g/mL at 25 °C

Safe Handling and Storage

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7] Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.

PPE TypeSpecificationsRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.Prevents skin contact, which can lead to irritation.[7]
Body Protection Flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended.Protects skin from accidental contact and provides a barrier against fire hazards.
Respiratory Protection Use within a fume hood is the primary control. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of vapors, which can cause respiratory tract irritation.[7]
Handling Procedures
  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.

  • Use spark-proof tools and explosion-proof equipment due to the flammable nature of the compound.

  • Take precautionary measures against static discharge. Ground and bond containers when transferring material.

  • When not in use, keep containers tightly sealed.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly closed to prevent the escape of vapors.

  • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated. Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Small Spills:

    • Eliminate all ignition sources.

    • Ventilate the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Eliminate all ignition sources and ventilate the area.

    • Contain the spill to prevent it from entering drains or waterways.

    • Contact emergency response personnel.

Experimental Protocols

While a specific protocol for this compound is not available, the following general procedure for a Suzuki-Miyaura cross-coupling reaction, a common application for such aryl bromides, illustrates the necessary handling precautions.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To couple an aryl boronic acid with this compound.

Materials:

  • This compound

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation (in a fume hood):

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum for inert gas inlet.

    • Purge the flask with an inert gas (e.g., Argon) for 10-15 minutes.

  • Reagent Addition (under inert atmosphere):

    • To the flask, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).

    • Using a syringe, add the degassed solvent mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Toxicology and Signaling Pathways

Halogenated aromatic hydrocarbons are known to exert their toxic effects through various mechanisms, a prominent one being the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. While specific toxicological data for this compound is unavailable, it is prudent to assume it may interact with this pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Halogenated Aromatic Hydrocarbon (Ligand) AhR_complex AhR-HSP90-XAP2-SRC (Inactive Complex) Ligand->AhR_complex Binding Activated_AhR Ligand-AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Dimerization ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) on DNA AhR_ARNT->XRE Binding Gene_Transcription Transcription of Target Genes (e.g., CYP1A1) XRE->Gene_Transcription Induces Metabolism Metabolism of Xenobiotics Gene_Transcription->Metabolism Toxicity Toxic Effects (e.g., Oxidative Stress) Gene_Transcription->Toxicity

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

General Laboratory Handling Workflow

Lab_Safety_Workflow General Laboratory Workflow for Handling Hazardous Liquids cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_cleanup Cleanup & Disposal Phase Risk_Assessment Conduct Risk Assessment Gather_Materials Gather Materials & PPE Risk_Assessment->Gather_Materials Prepare_Work_Area Prepare Work Area (Fume Hood) Gather_Materials->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Handling Handling & Transfer of Chemical Don_PPE->Handling Reaction Perform Reaction Handling->Reaction Spill Accidental Spill Handling->Spill Monitoring Monitor Reaction Reaction->Monitoring Reaction->Spill Quench_Reaction Quench Reaction (if necessary) Monitoring->Quench_Reaction Decontaminate Decontaminate Glassware & Surfaces Quench_Reaction->Decontaminate Waste_Disposal Segregate & Dispose of Hazardous Waste Decontaminate->Waste_Disposal Doff_PPE Doff & Dispose of PPE Waste_Disposal->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Spill_Response Follow Spill Response Protocol Spill->Spill_Response Initiates

Caption: General Laboratory Workflow for Handling Hazardous Liquids.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected in a separate, designated, and properly labeled waste container.[7]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and all associated hazard symbols.

  • Disposal Procedure: Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. While specific data is sparse, by drawing parallels with structurally similar compounds, a robust safety protocol can be established. Adherence to the guidelines outlined in this document, including the consistent use of engineering controls and personal protective equipment, is paramount to ensuring the safety of laboratory personnel and the environment. Always consult the most current safety data sheets for all chemicals used in a procedure and perform a thorough risk assessment before commencing any new experimental work.

References

Potential Research Areas for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(difluoromethyl)-4-fluorobenzene is a fluorinated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functional handles—a bromine atom, a difluoromethyl group, and a fluorine atom—on the benzene ring allows for a wide range of chemical modifications. This guide explores potential research avenues for this compound, providing a summary of its properties, outlining key synthetic transformations, and suggesting areas for future investigation.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis. The following table summarizes key data points for this compound and related structures.

PropertyThis compound1-Bromo-2,4-difluorobenzene1-Bromo-4-fluorobenzene
CAS Number 1198171-18-4348-57-2460-00-4
Molecular Formula C₇H₄BrF₃C₆H₃BrF₂C₆H₄BrF
Molecular Weight 225.01 g/mol 192.99 g/mol 175.00 g/mol
Boiling Point Not available145-146 °C152 °C
Density Not available1.708 g/mL at 25 °C1.593 g/mL at 25 °C

Spectroscopic Characterization:

  • ¹H NMR: Resonances in the aromatic region, with coupling patterns influenced by the fluorine and difluoromethyl substituents. A characteristic triplet for the proton of the CHF₂ group is expected.

  • ¹³C NMR: Signals for the aromatic carbons, with carbon-fluorine couplings. The carbon of the CHF₂ group will appear as a triplet.

  • ¹⁹F NMR: Two distinct signals are expected, one for the aromatic fluorine and another for the difluoromethyl group, which will appear as a doublet of quartets or a more complex multiplet due to coupling with the proton and the aromatic fluorine.

  • Mass Spectrometry (MS): The molecular ion peak and characteristic isotopic pattern for bromine will be observed.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C-F, C-Br, and aromatic C=C bonds.

Potential Research Areas and Synthetic Applications

The reactivity of this compound is primarily centered around the versatile aryl bromide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. The difluoromethyl and fluoro substituents significantly influence the electronic properties of the aromatic ring, which can affect reaction rates and regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a key site for elaboration, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction is a powerful tool for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials. The coupling of this compound with various boronic acids or esters can lead to a diverse library of substituted biphenyls.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1-Bromo-2-(difluoromethyl)- 4-fluorobenzene F Combine reactants under inert atmosphere (N₂ or Ar) A->F B Aryl/Heteroaryl Boronic Acid/Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene/Water, Dioxane) E->F G Heat reaction mixture (e.g., 80-100 °C) F->G H Quench reaction and perform aqueous workup G->H I Extract with organic solvent H->I J Dry and concentrate I->J K Purify by column chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Research Directions:

  • Synthesis of Novel Biaryl Scaffolds: Coupling with a wide range of commercially available or synthetically prepared boronic acids can generate novel biaryl compounds for screening in drug discovery programs. The electronic properties of the 2-(difluoromethyl)-4-fluorophenyl moiety can influence the biological activity and pharmacokinetic properties of the resulting molecules.

  • Development of Advanced Materials: Biaryl compounds are key components in organic light-emitting diodes (OLEDs) and other organic electronic materials. The unique electronic nature of the fluorinated substituent could be exploited to tune the photophysical properties of new materials.

This reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide array of substituted anilines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1-Bromo-2-(difluoromethyl)- 4-fluorobenzene G Combine reactants under inert atmosphere A->G B Primary or Secondary Amine B->G C Palladium Precatalyst (e.g., Pd₂(dba)₃) C->G D Phosphine Ligand (e.g., XPhos, SPhos) D->G E Base (e.g., NaOtBu, K₃PO₄) E->G F Anhydrous Solvent (e.g., Toluene, Dioxane) F->G H Heat reaction mixture (e.g., 80-110 °C) G->H I Cool and filter through Celite® H->I J Aqueous workup and extraction I->J K Dry and concentrate J->K L Purify by column chromatography K->L M Characterize Product (NMR, MS, etc.) L->M

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Potential Research Directions:

  • Synthesis of Bioactive Amines: Many drug molecules contain an aniline or related nitrogen-containing aromatic scaffold. The introduction of the 2-(difluoromethyl)-4-fluorophenyl group can modulate the basicity and lipophilicity of the resulting amine, potentially leading to improved drug-like properties.

  • Combinatorial Library Synthesis: The Buchwald-Hartwig amination is well-suited for parallel synthesis, allowing for the rapid generation of a library of compounds for high-throughput screening.

This reaction enables the formation of carbon-carbon triple bonds, leading to the synthesis of aryl alkynes. These compounds are valuable intermediates and can be further functionalized or used in applications such as molecular electronics and as precursors to complex heterocyclic systems.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1-Bromo-2-(difluoromethyl)- 4-fluorobenzene G Combine reactants under inert atmosphere A->G B Terminal Alkyne B->G C Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) C->G D Copper(I) Co-catalyst (e.g., CuI) D->G E Base (e.g., Et₃N, DIPA) E->G F Solvent (e.g., THF, DMF) F->G H Stir at room temperature or heat as required G->H I Filter and remove solvent H->I J Aqueous workup and extraction I->J K Dry and concentrate J->K L Purify by column chromatography K->L M Characterize Product (NMR, MS, etc.) L->M

Caption: General workflow for a Sonogashira coupling reaction.

Potential Research Directions:

  • Synthesis of Conjugated Systems: The resulting aryl alkynes can be used to construct larger conjugated systems with interesting electronic and optical properties for materials science applications.

  • Precursors for Heterocycles: Alkynes are versatile starting materials for the synthesis of a variety of heterocyclic compounds, which are common motifs in pharmaceuticals.

Nucleophilic Aromatic Substitution

The presence of two electron-withdrawing fluorine substituents can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), although the bromine atom is typically more reactive in cross-coupling reactions. Research could explore the conditions under which the fluorine atom at the 4-position could be displaced by strong nucleophiles, providing an alternative route to functionalized derivatives.

Modification of the Difluoromethyl Group

While the difluoromethyl group is generally stable, its C-H bond can be a site for radical functionalization under specific conditions. Research in this area is at the forefront of organofluorine chemistry and could lead to novel transformations.

Drug Development and Medicinal Chemistry Applications

The incorporation of fluorine atoms and fluorinated groups into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl group, in particular, is considered a bioisostere of a hydroxyl or thiol group, capable of acting as a hydrogen bond donor.

Signaling Pathway Hypothesis

Signaling_Pathway cluster_synthesis Synthesis cluster_biological Biological Evaluation Start 1-Bromo-2-(difluoromethyl)- 4-fluorobenzene Reaction Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Introduces Diversity Derivative Novel Fluorinated Derivative Reaction->Derivative Target Protein Target (e.g., Kinase, GPCR) Derivative->Target Binds to Pathway Signaling Pathway Target->Pathway Modulates Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response Leads to

Caption: Hypothetical pathway from synthesis to biological response.

Potential Research Directions:

  • Kinase Inhibitors: Many kinase inhibitors feature a biaryl or related heterocyclic core. The 2-(difluoromethyl)-4-fluorophenyl moiety could be incorporated into known kinase inhibitor scaffolds to explore its impact on potency and selectivity.

  • GPCR Ligands: G-protein coupled receptors are another important class of drug targets. The unique electronic and steric properties of the title compound could be used to design novel ligands with improved pharmacological profiles.

  • Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Fluorinated compounds have shown promise in this area, and derivatives of this compound could be screened for antibacterial or antifungal activity.

Conclusion

This compound represents a promising, yet underexplored, building block for chemical synthesis. Its trifunctional nature offers a wealth of opportunities for the creation of novel molecules with potential applications in drug discovery, agrochemicals, and materials science. The research areas outlined in this guide provide a starting point for further investigation into the chemistry and potential applications of this versatile compound. Detailed experimental work is required to fully elucidate its reactivity and to synthesize and evaluate new derivatives for a range of applications.

Methodological & Application

Application Notes and Protocols for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene in Suzuki-Miyaura cross-coupling reactions. The methodologies and data presented are based on established procedures for structurally similar fluorinated aryl halides, offering a robust starting point for the synthesis of novel biaryl compounds.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1][2] Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it an invaluable tool in medicinal chemistry and materials science for the synthesis of complex molecules.[3] The incorporation of fluorine-containing motifs, such as the difluoromethyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction of this compound with a generic arylboronic acid is depicted below:

Data Presentation: Reaction Conditions for Structurally Similar Fluorinated Aryl Bromides

While specific examples for this compound are not extensively documented in readily available literature, the following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of analogous fluorinated aryl bromides. These conditions can serve as a strong starting point for optimization.

Table 1: Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂PPh₃2-5A common and cost-effective catalyst system.
Pd(PPh₃)₄-3-5A versatile and widely used air-stable Pd(0) catalyst.[4]
PdCl₂(dppf)dppf2-5Effective for a broad range of substrates.
Pd₂(dba)₃XPhos, SPhos1-3Buchwald ligands, often highly effective for challenging couplings.

Table 2: Bases and Solvents

BaseTypical EquivalentsSolvent SystemNotes
K₂CO₃2.0Toluene/H₂O, Dioxane/H₂OA common and effective base.[5]
Cs₂CO₃2.0Dioxane, THFA stronger base, often used for less reactive substrates.
K₃PO₄2.0-3.0Dioxane, TolueneA non-nucleophilic base suitable for sensitive substrates.[4]
Na₂CO₃2.0DioxaneAnother common inorganic base.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is based on commonly employed conditions for similar transformations and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, for example, Pd(OAc)₂ and PPh₃.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition ArPd(II)XLn Ar-Pd(II)-X Ln OxAdd->ArPd(II)XLn Transmetal Transmetalation ArPd(II)Ar'Ln Ar-Pd(II)-Ar' Ln Transmetal->ArPd(II)Ar'Ln RedElim Reductive Elimination RedElim->Pd(0)L2 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Ar-X (1-Bromo-2-(difluoromethyl) -4-fluorobenzene) ArX->OxAdd ArBOH2 Ar'-B(OH)2 (Arylboronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines a typical workflow for performing and working up a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Catalyst System: Pd Source + Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Cool to Room Temperature D->E Monitor Reaction (TLC, GC-MS) F Aqueous Workup: Dilute with Organic Solvent, Wash with Water and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Final Biaryl Product H->I Characterize Product (NMR, MS)

References

The Pivotal Role of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(difluoromethyl)-4-fluorobenzene is a key building block in the synthesis of modern agrochemicals, particularly fungicides. The presence of both a difluoromethyl group and a fluorine atom on the benzene ring imparts desirable properties to the final active ingredients, such as enhanced metabolic stability, increased potency, and a specific mode of action. This document provides an overview of its application, focusing on the synthesis of pyrazole carboxamide fungicides, a critical class of agrochemicals. While specific, detailed experimental protocols for reactions involving this compound are not extensively available in the public domain, this document outlines generalized procedures for key synthetic transformations based on well-established chemical principles and reactions with analogous compounds.

The Significance of Fluorinated Moieties in Agrochemicals

The incorporation of fluorine-containing functional groups is a widely adopted strategy in the design of new agrochemicals. The difluoromethyl (CF₂H) group, in particular, is a bioisostere for hydroxyl, thiol, or amine functionalities and can participate in hydrogen bonding, which is crucial for target protein binding. Furthermore, the high electronegativity of fluorine atoms often enhances the metabolic stability of the molecule, leading to longer-lasting efficacy in the field.

Application in Fungicide Synthesis: Pyrazole Carboxamides

A prominent application of this compound is in the synthesis of pyrazole carboxamide fungicides. These compounds act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the respiratory chain of many pathogenic fungi. The general synthetic approach involves the coupling of the fluorinated phenyl ring with a pyrazole carboxylic acid derivative.

A key example of a fungicide class where this building block is relevant is the synthesis of compounds like Benzovindiflupyr, which contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core coupled to a substituted phenyl ring. While the exact synthesis of Benzovindiflupyr may start from different precursors, the use of building blocks like this compound is a viable strategy for creating analogs and new active ingredients within this chemical class.

Key Synthetic Transformations

The bromine atom on this compound serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The two most relevant transformations for the synthesis of pyrazole carboxamide fungicides are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Generalized Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between the fluorinated benzene ring and a suitable pyrazole boronic acid or boronate ester derivative.

Table 1: Generalized Reaction Parameters for Suzuki-Miyaura Coupling

ParameterSuggested Condition
Aryl Halide This compound (1.0 equiv)
Boronic Acid/Ester Pyrazole boronic acid or pinacol ester (1.1 - 1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv)
Solvent Toluene/H₂O, Dioxane/H₂O, or DMF
Temperature 80 - 120 °C
Reaction Time 4 - 24 hours

Experimental Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the pyrazole boronic acid or ester (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) A->Catalyst + B Pyrazole Boronic Ester B->Catalyst + Product Coupled Product (Fungicide Precursor) Catalyst->Product Heat Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (e.g., Toluene/H₂O) Solvent->Catalyst

Figure 1: Generalized workflow for Suzuki-Miyaura coupling.

Generalized Buchwald-Hartwig Amination Protocol

The Buchwald-Hartwig amination is employed to form a C-N bond, which can be a key step in constructing the final agrochemical structure, for instance, by coupling the fluorinated phenyl ring to a nitrogen-containing heterocycle.

Table 2: Generalized Reaction Parameters for Buchwald-Hartwig Amination

ParameterSuggested Condition
Aryl Halide This compound (1.0 equiv)
Amine Primary or secondary amine/heterocycle (1.1 - 1.5 equiv)
Palladium Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (1-3 mol%)
Ligand XPhos, SPhos, or BINAP (1.2 - 3.6 mol%)
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5 - 2.5 equiv)
Solvent Toluene, Dioxane, or THF
Temperature 80 - 110 °C
Reaction Time 6 - 24 hours

Experimental Protocol:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.6 mol%) to an oven-dried Schlenk tube.

  • Add the base (e.g., sodium t-butoxide, 1.5 equiv).

  • Add this compound (1.0 equiv) and the amine or heterocycle (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Buchwald_Hartwig_Amination cluster_reagents Reagents cluster_catalytic_system Catalytic System ArylHalide This compound Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) ArylHalide->Catalyst + Amine Amine / Heterocycle Amine->Catalyst + Product N-Aryl Product (Agrochemical Intermediate) Catalyst->Product Heat in Solvent Ligand Ligand (e.g., XPhos) Ligand->Catalyst Base Base (e.g., NaOtBu) Base->Catalyst

Figure 2: Generalized workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its utility primarily lies in its ability to undergo palladium-catalyzed cross-coupling reactions to introduce the biologically important 2-(difluoromethyl)-4-fluorophenyl moiety into target molecules. The generalized protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a starting point for the development of specific synthetic routes towards new and effective crop protection agents. Further research and publication of specific experimental data will undoubtedly solidify the importance of this key intermediate in the field of agrochemical synthesis.

Application Notes and Protocols: 1-Bromo-2-(difluoromethyl)-4-fluorobenzene as a Building Block for Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(difluoromethyl)-4-fluorobenzene is a unique aromatic compound possessing a combination of reactive sites that make it a valuable building block for the synthesis of specialty polymers. The presence of a bromine atom allows for the formation of carbon-carbon bonds through various cross-coupling reactions, while the difluoromethyl group and the additional fluorine atom can impart desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific solubility characteristics. These features make polymers derived from this monomer attractive for applications in advanced materials, including high-performance engineering plastics, specialty membranes for separations, and matrices for controlled drug delivery.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of specialty polymers, specifically focusing on the preparation of poly(phenylene)s and poly(arylene ether)s. Due to the limited specific literature on the polymerization of this exact monomer, the following protocols are based on well-established and analogous polymerization methodologies for structurally similar fluorinated aromatic compounds.

Physicochemical Properties of this compound

A clear understanding of the monomer's properties is crucial for designing and executing successful polymerization reactions.

PropertyValue
CAS Number 749932-17-0
Molecular Formula C₇H₄BrF₃
Molecular Weight 225.01 g/mol
Appearance Liquid
Density 1.676 g/mL at 25 °C
Refractive Index n20/D 1.495

Application 1: Synthesis of Poly(phenylene)s via Suzuki-Miyaura Polycondensation

Poly(phenylene)s are a class of polymers known for their high thermal stability and mechanical strength. The introduction of difluoromethyl and fluoro substituents can further enhance these properties and improve solubility in organic solvents, facilitating processing. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of poly(phenylene)s from dihaloaromatic and diboronic acid or ester monomers.

Logical Workflow for Suzuki-Miyaura Polycondensation

Suzuki_Polycondensation Monomer This compound (A-B type monomer) Polymerization Suzuki-Miyaura Polycondensation Monomer->Polymerization Diboronic_Ester Bis(pinacolato)diboron Diboronic_Ester->Polymerization Catalyst_System Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst_System->Polymerization Solvent Anhydrous Solvent (e.g., Toluene/DMF) Solvent->Polymerization Purification Purification (Precipitation & Washing) Polymerization->Purification Polymer Poly(2-(difluoromethyl)-4-fluorophenylene) Purification->Polymer

Caption: Workflow for the synthesis of a poly(phenylene) derivative.

Experimental Protocol: Suzuki-Miyaura Polycondensation

This protocol describes the synthesis of a homopolymer from this compound, which acts as an A-B type monomer after in-situ borylation or by first converting it to the corresponding boronic acid or ester.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Polymerization: Heat the reaction mixture to 80-90 °C and stir for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large excess of methanol to precipitate the polymer.

  • Purification: Filter the polymer and wash it sequentially with methanol and deionized water to remove residual catalyst and salts.

  • Drying: Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.

Expected Polymer Properties (Qualitative):

  • Solubility: Expected to be soluble in common organic solvents like tetrahydrofuran (THF), chloroform, and N,N-dimethylformamide (DMF).

  • Thermal Stability: High thermal stability with a decomposition temperature likely exceeding 400 °C.

  • Molecular Weight: The molecular weight can be controlled by adjusting the reaction time, temperature, and monomer-to-catalyst ratio.

Application 2: Synthesis of Poly(arylene ether)s via Nucleophilic Aromatic Substitution

Poly(arylene ether)s are high-performance thermoplastics with excellent thermal and mechanical properties. The electron-withdrawing nature of the fluoro and difluoromethyl groups in this compound can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for the formation of ether linkages with bisphenols.

Logical Workflow for Poly(arylene ether) Synthesis

PAE_Synthesis Monomer1 This compound Polycondensation Nucleophilic Aromatic Substitution Polycondensation Monomer1->Polycondensation Monomer2 Bisphenol A Monomer2->Polycondensation Base Base (e.g., K₂CO₃) Base->Polycondensation Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->Polycondensation Purification Purification (Precipitation & Washing) Polycondensation->Purification Polymer Poly(arylene ether) Purification->Polymer

Caption: Workflow for the synthesis of a poly(arylene ether).

Experimental Protocol: Nucleophilic Aromatic Substitution Polycondensation

This protocol describes the polycondensation of this compound with a bisphenol, such as Bisphenol A.

Materials:

  • This compound

  • Bisphenol A

  • Anhydrous potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Deionized water

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add this compound (1.0 eq), Bisphenol A (1.0 eq), and anhydrous potassium carbonate (1.1-1.5 eq).

  • Solvent Addition: Add NMP (or DMAc) and toluene to the flask.

  • Azeotropic Dehydration: Heat the mixture to reflux (around 140-150 °C) to azeotropically remove the water formed during the reaction. Continue until no more water is collected in the Dean-Stark trap.

  • Toluene Removal: After complete dehydration, carefully distill off the toluene.

  • Polymerization: Increase the reaction temperature to 160-180 °C and maintain for 8-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Work-up: Cool the viscous solution and pour it into a stirred mixture of methanol and water to precipitate the polymer.

  • Purification: Filter the fibrous polymer and wash it thoroughly with hot deionized water and then with methanol to remove inorganic salts and residual solvent.

  • Drying: Dry the poly(arylene ether) in a vacuum oven at 100-120 °C until a constant weight is achieved.

Expected Polymer Properties (Qualitative):

  • Solubility: Good solubility in aprotic polar solvents and chlorinated hydrocarbons.

  • Thermal Properties: High glass transition temperature (Tg) and excellent thermal stability.

  • Mechanical Properties: Expected to form tough and ductile films.

Data Presentation: Representative Properties of Analogous Fluorinated Polymers

Polymer TypeMonomersTg (°C)Td (°C, 5% wt. loss)Tensile Strength (MPa)
Fluorinated Poly(arylene ether)Decafluorobiphenyl + Bisphenol A190-210>50080-95
Fluorinated Poly(arylene ether sulfone)Bis(4-fluorophenyl)sulfone + Bisphenol AF230-250>52090-110

Conclusion

This compound presents a promising platform for the development of novel specialty polymers with enhanced properties. The synthetic routes outlined in these application notes, based on established polymerization techniques, provide a solid foundation for researchers to explore the potential of this versatile building block. The resulting fluorinated poly(phenylene)s and poly(arylene ether)s are expected to exhibit a combination of high thermal stability, chemical resistance, and processability, making them suitable for a range of advanced applications in materials science and potentially in specialized areas of drug development, such as the formulation of delivery systems. Further research and characterization of polymers derived from this specific monomer are warranted to fully elucidate their structure-property relationships and unlock their full potential.

Application Notes and Protocols for the Formation of (2-(difluoromethyl)-4-fluorophenyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The synthesis of fluorinated Grignard reagents, such as (2-(difluoromethyl)-4-fluorophenyl)magnesium bromide from 1-Bromo-2-(difluoromethyl)-4-fluorobenzene, provides a versatile intermediate for the introduction of the 2-(difluoromethyl)-4-fluorophenyl moiety into target molecules. This document provides a detailed protocol for the formation of this Grignard reagent, discusses potential challenges, and outlines its applications.

Challenges and Considerations

The formation of the Grignard reagent from this compound presents specific challenges:

  • Electron-Withdrawing Groups: The presence of both a fluoro and a difluoromethyl group on the aromatic ring makes the aryl bromide electron-deficient. This can affect the rate of the Grignard reagent formation.

  • Ortho-Fluoro Substituent: The fluorine atom at the ortho position to the bromine can lead to the formation of a highly reactive benzyne intermediate through the elimination of magnesium bromide fluoride from the initially formed Grignard reagent.[1] This can result in undesired side products.

  • Anhydrous Conditions: Like all Grignard reactions, the process is highly sensitive to moisture. Rigorously anhydrous conditions are essential for success.[2]

  • Reaction Initiation: The formation of Grignard reagents often has an induction period.[2] Activation of the magnesium surface is crucial.

Data Presentation

Due to the lack of specific literature for this compound, the following table provides typical data for the formation of Grignard reagents from analogous fluorinated aryl bromides. This data should be used as a guideline.

ParameterTypical ValueReference
Equivalents of Mg 1.1 - 1.5General Practice
Concentration 0.5 - 1.0 M in THF[3]
Initiation Temperature Room Temperature to 40 °CGeneral Practice
Reaction Temperature Reflux in THF (~66 °C)General Practice
Reaction Time 1 - 4 hours[2]
Typical Yield 70 - 95% (by titration)Based on analogous compounds

Experimental Protocols

Materials and Reagents
  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal)

  • 1,2-Dibromoethane (for activation, optional)

  • Nitrogen or Argon gas (inert atmosphere)

Equipment
  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or inert gas manifold

  • Syringes and needles

Detailed Protocol

1. Glassware Preparation:

  • All glassware should be thoroughly cleaned and dried in an oven at >120 °C overnight to remove any traces of water.
  • The apparatus should be assembled while hot and allowed to cool to room temperature under a stream of dry nitrogen or argon.

2. Magnesium Activation:

  • Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the three-neck flask.
  • Add a single crystal of iodine. The flask can be gently warmed with a heat gun under a flow of inert gas until the purple iodine vapor is observed, which helps to etch the oxide layer on the magnesium surface.[4]
  • Allow the flask to cool to room temperature.

3. Grignard Reagent Formation:

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
  • Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium turnings.
  • The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or brownish solution, along with a gentle reflux.
  • Once the reaction has started, slowly add the remaining aryl bromide solution from the dropping funnel at a rate that maintains a gentle reflux.
  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

4. Quantification (Optional but Recommended):

  • The concentration of the newly formed Grignard reagent can be determined by titration. A common method involves using a standard solution of sec-butanol in xylene with 1,10-phenanthroline as an indicator.

Visualizations

Reaction Scheme

Reaction_Scheme Reaction Scheme for Grignard Reagent Formation cluster_reactants Reactants cluster_products Product A This compound C (2-(difluoromethyl)-4-fluorophenyl)magnesium bromide A->C Anhydrous THF B Mg B->C

Caption: Formation of the Grignard reagent.

Experimental Workflow

Workflow Experimental Workflow A Dry Glassware under Vacuum/Heat B Assemble Apparatus under Inert Gas (N2/Ar) A->B C Add Mg Turnings and Iodine Crystal B->C D Activate Mg with Gentle Heating C->D F Add a Small Amount of Aryl Bromide Solution to Initiate D->F E Prepare Solution of Aryl Bromide in Anhydrous THF E->F G Slowly Add Remaining Aryl Bromide Solution F->G H Reflux for 1-2 Hours G->H I Cool to Room Temperature H->I J Grignard Reagent Ready for Use or Titration I->J Benzyne_Formation Potential Benzyne Formation Pathway cluster_grignard Grignard Reagent cluster_benzyne Benzyne Intermediate cluster_sideproduct Side Product Grignard (2-(difluoromethyl)-4-fluorophenyl)magnesium bromide Benzyne 3-(difluoromethyl)-5-fluorobenzyne Grignard->Benzyne Elimination MgBrF MgBrF Grignard->MgBrF

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[1] These application notes provide detailed protocols and representative data for the Buchwald-Hartwig amination of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene, an electron-deficient aryl halide of significant interest in medicinal chemistry due to the prevalence of fluorinated motifs in bioactive molecules. The presence of both a difluoromethyl group ortho to the bromine and a fluorine atom at the para position influences the electronic properties and reactivity of the substrate, necessitating careful optimization of reaction conditions for achieving high yields.

The reaction proceeds via a catalytic cycle that typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the desired N-arylated amine and regenerate the active Pd(0) catalyst.[2][3] The choice of palladium precatalyst, phosphine ligand, base, and solvent is critical for the success of the reaction.[4]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. This data, compiled from analogous reactions in the literature, serves as a strong starting point for reaction optimization.[1]

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10018>95 (GC)
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10020High
3BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene9024Good
4n-Butylamine[Pd(allyl)Cl]₂ (1)AdBippyPhos (2)KOPh (1.5)Toluene8016High

Yields are based on analogous reactions and should be considered as a guideline for optimization.[1]

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and degassed.

Protocol 1: Amination with an Aryl Amine (e.g., Aniline)

This protocol is a general starting point for the coupling of this compound with aryl amines.[1]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by aniline (1.2 mmol, 1.2 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2-(difluoromethyl)-4-fluorophenyl)aniline.

Protocol 2: Amination with an Aliphatic Amine (e.g., Morpholine)

This protocol is a general starting point for the coupling of this compound with aliphatic amines.[1]

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating block

  • Standard glassware for workup and purification

Procedure:

  • To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Seal the vial with a screw cap containing a PTFE septum.

  • Evacuate and backfill the vial with an inert gas.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by morpholine (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 4-(2-(difluoromethyl)-4-fluorophenyl)morpholine.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_reagents reagents Reagents Setup reaction Reaction reagents->reaction Inert Atmosphere, Heat workup Workup reaction->workup Cooling, Quenching purification Purification workup->purification Crude Product product Final Product purification->product Purified Product aryl_halide 1-Bromo-2-(difluoromethyl)- 4-fluorobenzene amine Amine catalyst Pd Precatalyst + Ligand base Base solvent Anhydrous Solvent

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Cross-Coupling Reactions of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-2-(difluoromethyl)-4-fluorobenzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluoromethyl and fluoro substituents. The following sections detail the experimental setups for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings, offering a guide for the synthesis of a diverse range of fluorinated aromatic compounds.

General Considerations for Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] However, these reactions are often sensitive to air and moisture. Therefore, it is crucial to employ standard inert atmosphere techniques, such as using a Schlenk line or a glovebox. All glassware should be oven-dried and cooled under an inert gas (e.g., argon or nitrogen) prior to use. Solvents should be anhydrous and degassed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an aryl halide with an organoboron reagent.[2] For substrates analogous to this compound, a palladium catalyst with a phosphine ligand is typically employed in the presence of a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidPd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O802High
24-Tolylboronic acidPd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O802High

Experimental Protocol: Selective Suzuki-Miyaura Coupling [3]

  • To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol), the corresponding arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), and PCy₃·HBF₄ (0.4 mol%).

  • Add Cs₂CO₃ (2 equivalents).

  • Add toluene (1.0 mL) and water (0.1 mL) to the tube.

  • Seal the tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Reagents This compound Arylboronic Acid Pd(OAc)₂ PCy₃·HBF₄ Cs₂CO₃ Reaction Reaction Setup (Schlenk tube, Argon) Reagents->Reaction Solvents Toluene H₂O Solvents->Reaction Heating Heating (80 °C, 2h) Reaction->Heating Workup Work-up (EtOAc, H₂O, Brine) Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Biaryl Product Purification->Product Buchwald_Hartwig_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L)₂ Ar-Pd(II)-Br(L)₂ Pd(0)L₂->Ar-Pd(II)-Br(L)₂ Oxidative Addition (Ar-Br) [Ar-Pd(II)-NHR'R''](L)₂⁺Br⁻ [Ar-Pd(II)-NHR'R''](L)₂⁺Br⁻ Ar-Pd(II)-Br(L)₂->[Ar-Pd(II)-NHR'R''](L)₂⁺Br⁻ Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L)₂ Ar-Pd(II)-NR'R''(L)₂ [Ar-Pd(II)-NHR'R''](L)₂⁺Br⁻->Ar-Pd(II)-NR'R''(L)₂ Deprotonation (Base) Ar-Pd(II)-NR'R''(L)₂->Pd(0)L₂ Reductive Elimination (Ar-NR'R'') Experimental_Setup cluster_Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Schlenk_Flask Schlenk Flask/Tube (Oven-Dried) Magnetic_Stirrer Magnetic Stirrer Schlenk_Flask->Magnetic_Stirrer Reflux_Condenser Reflux Condenser (if heating) Schlenk_Flask->Reflux_Condenser Heating_Mantle Heating/Cooling Bath Magnetic_Stirrer->Heating_Mantle Reagents Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base Reagents->Schlenk_Flask Solvent Anhydrous, Degassed Solvent Solvent->Schlenk_Flask Monitoring Reaction Monitoring (TLC, GC-MS) Heating_Mantle->Monitoring

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-2-(difluoromethyl)-4-fluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to help you achieve optimal yields and purity in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound. The electron-withdrawing nature of the difluoromethyl and fluoro groups can significantly impact reactivity.

Q1: I am observing low to no yield of my desired biaryl product. What are the primary factors to investigate?

A1: Low or no yield in the Suzuki coupling of this substrate is a common challenge. The primary factors to consider are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction temperature. The electron-deficient nature of the aryl bromide can make oxidative addition more facile, but other steps in the catalytic cycle may become rate-limiting.

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For electron-deficient and sterically hindered substrates, bulky and electron-rich phosphine ligands are often required.

  • Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation. The choice of base can significantly influence the reaction rate and the prevalence of side reactions.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction kinetics, while excessive heat can cause catalyst decomposition and promote side reactions.

Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?

A2: For a challenging substrate like this compound, a good starting point would be to use a catalyst system known to be effective for electron-deficient aryl bromides.

ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂These are common and effective Pd(0) and Pd(II) sources.
Ligand Buchwald ligands (e.g., SPhos, XPhos, RuPhos)Bulky, electron-rich ligands promote the formation of a reactive palladium(0) species and accelerate reductive elimination.[1]
Base K₃PO₄ or Cs₂CO₃These moderately strong bases are often effective for activating the boronic acid without promoting significant side reactions.[1]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature 80-110 °CA higher temperature is often necessary to drive the reaction to completion.

Q3: I am observing significant dehalogenation of my starting material. How can I minimize this side reaction?

A3: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction with electron-deficient aryl halides.[2] To mitigate this:

  • Use a Weaker Base: Strong bases can sometimes promote pathways leading to hydride formation. Switching to a milder base like K₂CO₃ or KF might be beneficial.[2]

  • Careful Solvent Choice: Ensure your solvent is anhydrous if a hydride source from water is suspected, although a small amount of water is often necessary for the catalytic cycle when using phosphate or carbonate bases.[1]

  • Optimize Ligand: Some ligands may be more prone to promoting side reactions. Experimenting with different electron-rich ligands can help.

Q4: My reaction has stalled and is not going to completion. What can I do?

A4: A stalled reaction can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can deactivate over time. Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

  • Insufficient Base: The base can be consumed during the reaction. Adding a fresh portion of the base might restart the catalytic cycle.

  • Boronic Acid Decomposition: Boronic acids can be unstable, especially at elevated temperatures. Consider adding the boronic acid in portions throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is generally most effective for coupling with a highly fluorinated aryl bromide like this compound?

A1: There isn't a single "best" combination, as the optimal choice depends on the specific boronic acid being used. However, for challenging couplings with electron-poor or sterically hindered fluorinated aryl bromides, catalyst systems based on bulky, electron-rich phosphine ligands are a highly recommended starting point.[1] Commonly effective ligands include SPhos, XPhos, and RuPhos, often used with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. Pre-formed palladium catalysts incorporating these ligands, such as XPhos Pd G2/G3/G4, are also excellent choices.

Q2: What is the role of water in the Suzuki coupling reaction, and should I use anhydrous solvents?

A2: Water can play a beneficial role in Suzuki couplings, particularly when using inorganic bases like carbonates and phosphates. A small amount of water can help to dissolve the base and facilitate the activation of the boronic acid for transmetalation.[1] However, excessive water can lead to unwanted side reactions, such as hydrolysis of the boronic acid. For most applications with this compound, a solvent system like 1,4-dioxane with a small amount of water (e.g., 10:1 ratio) is a good starting point.

Q3: How do I choose the right base for my reaction?

A3: The choice of base is critical. For this compound, you should start with moderately strong inorganic bases.

  • K₃PO₄ and Cs₂CO₃: These are often the most effective bases for challenging Suzuki couplings.[1]

  • K₂CO₃: A milder base that can be effective and may reduce side reactions like dehalogenation.

  • Organic Bases (e.g., Et₃N): Generally less effective for this type of substrate but can be considered in specific cases where inorganic bases cause issues.

Q4: At what temperature should I run my reaction?

A4: Due to the electron-deficient nature of this compound, a higher reaction temperature is generally required to achieve a reasonable reaction rate. A starting temperature of 80-100 °C is recommended. If the reaction is slow, the temperature can be increased to the reflux temperature of the solvent (e.g., ~101 °C for 1,4-dioxane).

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of a fluorinated aryl bromide. While specific data for this compound is not widely published, these conditions provide a strong starting point for optimization.

Table 1: Representative Conditions for Suzuki Coupling of Fluorinated Aryl Bromides

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012>90
2Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2)1,4-Dioxane/H₂O (10:1)11018>95
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (5:1)9024<40
4XPhos Pd G3 (2)-K₃PO₄ (2)THF/H₂O (10:1)8016>92

Note: Yields are illustrative and will vary depending on the specific boronic acid used.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

  • Reagent Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). If using a pre-formed catalyst, add it at this stage.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 10:1, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Aryl Bromide, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N2) reagents->inert catalyst 3. Catalyst Addition (Pd Precursor + Ligand) inert->catalyst solvent 4. Solvent Addition (Degassed Solvent) catalyst->solvent reaction 5. Reaction (Heat and Stir) solvent->reaction monitoring 6. Monitoring (TLC, GC/LC-MS) reaction->monitoring workup 7. Workup (Extraction) monitoring->workup purification 8. Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

troubleshooting_suzuki start Low/No Yield catalyst Check Catalyst System (Pd Source/Ligand) start->catalyst base Evaluate Base (Strength/Type) start->base temp Optimize Temperature start->temp ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand base_choice Try K3PO4 or Cs2CO3 base->base_choice temp_increase Increase Temperature (80-110 °C) temp->temp_increase side_reaction Side Reaction Observed? (e.g., Dehalogenation) ligand->side_reaction base_choice->side_reaction temp_increase->side_reaction weaker_base Use Weaker Base (e.g., K2CO3) side_reaction->weaker_base Yes success Improved Yield side_reaction->success No weaker_base->success

Caption: Troubleshooting decision tree for optimizing Suzuki coupling yield.

References

Technical Support Center: Purification of Crude 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Bromo-2-(difluoromethyl)-4-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Isomeric Byproducts: Positional isomers such as 1-Bromo-4-(difluoromethyl)-2-fluorobenzene or other brominated/fluorinated isomers.

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Over-brominated Species: Dibrominated difluoromethyl-fluorobenzene derivatives.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

  • Decomposition Products: Minor degradation products that may be colored.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities:

  • Fractional Distillation: Ideal for separating the product from impurities with significantly different boiling points.

  • Column Chromatography: Effective for removing isomeric impurities and other closely related byproducts that are difficult to separate by distillation.

  • Recrystallization: Can be employed if the crude product is a solid at room temperature or can be solidified from a suitable solvent system, and is particularly good for removing minor impurities.

Q3: What are the key physical properties to consider during purification?

A3: Key physical properties for this compound are summarized in the table below. These are estimated based on structurally similar compounds.

PropertyValue (Estimated)
Molecular Formula C₇H₄BrF₃
Molecular Weight 225.01 g/mol
Boiling Point 175-185 °C at atmospheric pressure
Density ~1.68 g/mL at 25 °C
Appearance Colorless to pale yellow liquid
Solubility Insoluble in water, soluble in common organic solvents

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This method is suitable for large quantities of crude product where impurities have boiling points that differ by at least 20 °C from the desired product.

Procedure:

  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated distillation column packed with Raschig rings or other suitable packing material for efficient separation.

  • Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Evacuation: Gradually reduce the pressure in the system to the desired vacuum level (e.g., 10-20 mmHg).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions based on the boiling point at the given pressure. Discard the initial lower-boiling fraction (forerun) and collect the main fraction corresponding to the boiling point of the pure product.

  • Shutdown: Once the main fraction is collected, stop heating and allow the system to cool before slowly reintroducing air.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for removing impurities with similar boiling points, such as positional isomers.

Procedure:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. Load this onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase, such as pure hexane. Gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Monitoring: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Recrystallization

If the crude product can be solidified, recrystallization can be an effective final polishing step.

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A common approach is to use a binary solvent system, such as ethanol/water or toluene/hexane.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Guides

Distillation Issues
IssuePossible CauseSuggested Solution
Bumping/Unstable Boiling Insufficient boiling chips or inadequate stirring.Use fresh boiling chips or a magnetic stirrer. Ensure even heating.
Poor Separation of Fractions Inefficient column packing or too rapid distillation.Repack the column ensuring it is uniform. Reduce the heating rate to allow for proper equilibration between vapor and liquid phases.
Product Decomposition Excessive heating temperature.Use vacuum distillation to lower the boiling point. Ensure the heating mantle temperature is not excessively high.
Chromatography Issues
IssuePossible CauseSuggested Solution
Product Not Eluting The solvent system is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
Poor Separation (Overlapping Peaks) Incorrect solvent system or overloaded column.Optimize the solvent system using TLC first. Reduce the amount of crude material loaded onto the column. Use a longer column for better resolution.
Tailing of the Product Spot/Peak The compound is interacting strongly with the silica gel.Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds) to the eluent to reduce tailing.

Visual Workflow and Troubleshooting Diagrams

PurificationWorkflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation  Large scale;  Impurities with different B.P. chromatography Silica Gel Column Chromatography crude->chromatography  Small scale;  Isomeric impurities analysis Purity Check (GC/NMR) distillation->analysis recrystallization Recrystallization (Optional) chromatography->recrystallization  Final polishing;  Solid product pure_product Pure Product (>99%) chromatography->pure_product recrystallization->pure_product analysis->chromatography  Purity <99%;  Isomeric impurities present analysis->pure_product Purity >99%

Caption: General purification workflow for this compound.

TroubleshootingChromatography start Column Chromatography Issue q1 What is the problem? start->q1 no_elution Product not eluting q1->no_elution No movement poor_sep Poor separation q1->poor_sep Overlapping spots tailing Tailing q1->tailing Streaking spots sol_no_elution Increase solvent polarity no_elution->sol_no_elution sol_poor_sep Optimize solvent system via TLC or reduce sample load poor_sep->sol_poor_sep sol_tailing Add a modifier to the eluent (e.g., triethylamine) tailing->sol_tailing

Caption: Troubleshooting common issues in column chromatography.

Technical Support Center: Synthesis of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A plausible and frequently utilized synthetic strategy involves a two-step process:

  • Bromination: Introduction of a bromine atom onto the aromatic ring of a suitable fluorinated precursor, such as 1-(difluoromethyl)-3-fluorobenzene. This is typically an electrophilic aromatic substitution reaction.

  • Difluoromethylation: Introduction of the difluoromethyl group (-CF2H) onto a brominated and fluorinated benzene ring. This can be a more complex transformation, often involving radical reactions or transition-metal catalysis.

Q2: What are the primary side reactions to anticipate during the bromination step?

During the electrophilic bromination of a substituted benzene ring, the main side reactions include the formation of regioisomers and polybrominated products. The directing effects of the existing substituents (in this case, a fluorine atom and a difluoromethyl group) will influence the position of the incoming bromine atom.

Q3: What are the potential challenges and side reactions during the difluoromethylation step?

Difluoromethylation reactions can be sensitive and may present several challenges:

  • Incomplete conversion: The reaction may not proceed to completion, leaving unreacted starting material.

  • Decomposition of the reagent: The difluoromethylating agent can be unstable and may decompose under the reaction conditions.

  • Side reactions involving other functional groups: The reactivity of the difluoromethylating agent might lead to undesired reactions with other parts of the molecule.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Brominated Product

If you are experiencing a low yield of this compound after the bromination step, consider the following troubleshooting steps.

cluster_0 Troubleshooting Low Bromination Yield start Low Yield of Brominated Product q1 Check for Regioisomers start->q1 a1_yes Optimize Reaction Conditions: - Adjust temperature - Change catalyst - Vary solvent polarity q1->a1_yes Isomers Detected q2 Check for Polybrominated Byproducts q1->q2 No Isomers a1_yes->q2 a2_yes Modify Stoichiometry: - Reduce amount of brominating agent - Control addition rate q2->a2_yes Polybromination Detected q3 Check for Unreacted Starting Material q2->q3 No Polybromination a2_yes->q3 a3_yes Increase Reaction Time or Temperature q3->a3_yes Starting Material Present end Improved Yield q3->end Complete Conversion a3_yes->end cluster_1 Troubleshooting Inefficient Difluoromethylation start Low Yield of Difluoromethylated Product q1 Assess Reagent Stability start->q1 a1_yes Use Fresh Reagent Store properly q1->a1_yes Degradation Suspected q2 Evaluate Catalyst Activity q1->q2 Reagent is Stable a1_yes->q2 a2_yes Screen Different Catalysts Check catalyst loading q2->a2_yes Low Activity q3 Analyze for Side Products q2->q3 Catalyst is Active a2_yes->q3 a3_yes Modify Reaction Conditions: - Lower temperature - Use a more selective reagent q3->a3_yes Side Products Detected end Improved Yield q3->end Clean Reaction a3_yes->end

troubleshooting failed reactions with 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene (CAS No. 1198171-18-4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed or low-yielding reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

A1: this compound is a liquid at room temperature.[1] Its key feature is the presence of three distinct functionalities on the benzene ring: a bromine atom, a fluorine atom, and a difluoromethyl group. The fluorine and difluoromethyl groups are strongly electron-withdrawing, which influences the reactivity of the C-Br bond, making it susceptible to oxidative addition in palladium-catalyzed reactions but also affecting ortho-lithiation and Grignard formation.[2]

Q2: How should I store and handle this reagent?

A2: Store the reagent in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like argon or nitrogen to prevent degradation from moisture and light.[3] It is classified as a combustible liquid and can cause skin and eye irritation. Always handle it in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q3: What are the most common reactions where this reagent is used?

A3: This reagent is primarily used as a building block in organic synthesis. It is a common substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), metal-halogen exchange reactions to form organometallic intermediates (e.g., organolithium or Grignard reagents), and other nucleophilic aromatic substitution reactions.

Q4: Are there any known stability issues or common side reactions?

A4: Yes. A critical side reaction, particularly when forming Grignard or organolithium reagents, is the formation of a benzyne intermediate.[4][5] The proximity of the fluorine atom to the site of metal-halogen exchange can lead to the elimination of LiF or MgBrF, generating a highly reactive benzyne that can be trapped by dienes or self-polymerize, leading to complex mixtures and low yields of the desired product.[4][6][7]

Troubleshooting Guide for Failed Reactions

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling

Q: My Suzuki coupling reaction with this compound is not working. I'm observing mostly starting material or decomposition. What should I check?

A: Low yields in Suzuki couplings are a common issue.[8][9] The electron-deficient nature of the aromatic ring in this substrate generally makes oxidative addition favorable, but other factors can inhibit the reaction. Follow this troubleshooting workflow:

Suzuki_Troubleshooting start Start: Failed Suzuki Coupling check_reagents 1. Verify Reagent Quality & Stoichiometry - Boronic acid/ester (check for degradation) - Base (anhydrous?) - Solvent (degassed? dry?) start->check_reagents check_catalyst 2. Check Catalyst System - Catalyst active? (try a new batch) - Correct Pd source and ligand? - Sufficient catalyst loading? (try increasing) check_reagents->check_catalyst Reagents OK check_conditions 3. Optimize Reaction Conditions - Temperature too low/high? - Reaction time sufficient? - Inefficient mixing? check_catalyst->check_conditions Catalyst OK dehalogenation Side Reaction Check: Dehalogenation? (Aryl-Br -> Aryl-H) check_conditions->dehalogenation Conditions OK homocoupling Side Reaction Check: Homocoupling? (Boronic acid dimerization) dehalogenation->homocoupling No solution_dehalogenation Solution: - Use milder base (e.g., K3PO4, CsF) - Lower temperature - Use phosphine ligand with lower electron density dehalogenation->solution_dehalogenation Yes solution_homocoupling Solution: - Ensure rigorous degassing - Use a different Pd catalyst/ligand system - Adjust stoichiometry homocoupling->solution_homocoupling Yes success Problem Solved homocoupling->success No (Re-evaluate entire setup) solution_dehalogenation->success solution_homocoupling->success Grignard_Benzyne_Competition start 1-Bromo-2-(difluoromethyl) -4-fluorobenzene + Mg intermediate Aryl Magnesium Intermediate [Ar-MgBr] start->intermediate Mg insertion path_desired Desired Pathway: Reaction with Electrophile (E+) intermediate->path_desired path_side Side Reaction Pathway: Elimination of MgBrF intermediate->path_side product_desired Desired Product [Ar-E] path_desired->product_desired product_side Benzyne Intermediate path_side->product_side byproducts Byproducts: (Polymerization, Diels-Alder Adducts) product_side->byproducts Trapping / Dimerization

References

improving the stability of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-2-(difluoromethyl)-4-fluorobenzene. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the handling and stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH of the medium, exposure to light, and temperature. Aromatic bromine compounds can be susceptible to photolytic cleavage, and the difluoromethyl group may undergo hydrolysis under certain conditions.[1]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For optimal stability, aprotic solvents are generally recommended. Based on the behavior of structurally similar compounds like 1-Bromo-3,5-difluorobenzene-d3, solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are suitable choices.[1] Protic solvents, especially under basic or acidic conditions, may facilitate degradation.

Q3: What are the potential degradation pathways for this compound?

A3: Potential degradation pathways include:

  • Hydrolysis: The difluoromethyl group may be susceptible to hydrolysis, particularly at non-neutral pH, which could lead to the formation of the corresponding benzaldehyde derivative.

  • Photodegradation: Exposure to UV light can cause cleavage of the carbon-bromine bond, a known degradation pathway for aromatic bromine compounds.[1]

  • Nucleophilic Substitution: The bromine atom can be displaced by strong nucleophiles.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The stability of your solution can be monitored using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] These techniques can separate the parent compound from its degradation products and allow for quantification.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptom: When analyzing a solution of this compound by HPLC or GC, additional, unexpected peaks are observed.

Possible Causes and Solutions:

Possible CauseRecommended Action
Solvent Impurities Analyze a blank solvent injection to check for impurities. Use high-purity, HPLC-grade solvents from a reliable source.
Compound Degradation Review the solution's storage conditions (temperature, light exposure). Prepare a fresh solution and re-analyze immediately to confirm if the extra peaks appear over time. If degradation is confirmed, consider storing the solution at a lower temperature and protected from light.
Contamination Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination from other experiments.
Issue 2: Decrease in Compound Concentration Over Time

Symptom: Quantitative analysis shows a significant decrease in the concentration of this compound in a stored solution.

Possible Causes and Solutions:

Possible CauseRecommended Action
Chemical Degradation As mentioned, hydrolysis or photolysis may be occurring. Perform a forced degradation study (see experimental protocols below) to identify the conditions causing instability. Based on the results, adjust storage conditions (e.g., use aprotic solvent, store in amber vials at low temperature).
Adsorption to Container The compound may adsorb to the surface of the storage container. Consider using silanized glassware or polypropylene vials to minimize adsorption.
Evaporation Ensure the storage container is tightly sealed to prevent the evaporation of either the solvent or the compound itself.

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound under Various Conditions after 7 Days

ConditionSolventTemperatureEstimated % DegradationPotential Major Degradant
Hydrolytic Acetonitrile/Water (1:1, pH 2)40°C5-10%2-(Difluoromethyl)-4-fluorobenzaldehyde
Hydrolytic Acetonitrile/Water (1:1, pH 7)40°C< 2%-
Hydrolytic Acetonitrile/Water (1:1, pH 12)40°C15-25%2-(Difluoromethyl)-4-fluorobenzaldehyde
Oxidative Acetonitrile/3% H₂O₂25°C10-20%Oxidized aromatic species
Photolytic Acetonitrile25°C (UV light)20-30%1-(Difluoromethyl)-3-fluorobenzene
Thermal Acetonitrile (in dark)60°C< 5%-

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for monitoring the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5][6][7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a quartz vial containing the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples appropriately with the mobile phase for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (UV light, RT) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC Method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photodegradation Photodegradation (UV Light) parent 1-Bromo-2-(difluoromethyl)- 4-fluorobenzene hydrolysis_prod 2-(Difluoromethyl)-4-fluorobenzaldehyde parent->hydrolysis_prod H2O, H+ or OH- photo_prod 1-(Difluoromethyl)-3-fluorobenzene parent->photo_prod hv

References

Technical Support Center: Efficient Coupling Reactions with 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection and troubleshooting for cross-coupling reactions involving 1-Bromo-2-(difluoromethyl)-4-fluorobenzene. This guide is designed for researchers, scientists, and professionals in drug development to provide clear, actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are suitable for this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Heck Coupling: For the formation of C-C bonds with alkenes.[1][2][3]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[4][5][6][7]

Q2: What are the general considerations for catalyst selection with this fluorinated substrate?

A2: The presence of the electron-withdrawing difluoromethyl and fluoro groups can influence the reactivity of the aryl bromide. Generally, palladium catalysts are employed.[8][9] Key considerations include:

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes with phosphine ligands are common starting points.

  • Ligands: Bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination, while minimizing side reactions.[5]

  • Base: The choice of base is crucial and depends on the specific coupling reaction and the functional groups on the coupling partner. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[5][6]

Q3: What is the most common side reaction and how can it be minimized?

A3: A common side reaction with fluorinated aryl halides is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[10][11] This can be influenced by the presence of water and the choice of phosphine ligand.[10][11] To minimize this:

  • Ensure anhydrous reaction conditions where possible.

  • Screen different phosphine ligands, as their electronic and steric properties can control the relative rates of the desired coupling versus hydrodehalogenation.[10][11]

Troubleshooting Guides

Low or No Product Yield
Symptom Potential Cause Suggested Solution
No reaction or very low conversionInactive catalyst* Use a pre-activated palladium catalyst or ensure in situ reduction of a Pd(II) source is effective.[12] * Degas solvents thoroughly to remove oxygen, which can deactivate the catalyst.
Poor substrate quality* Ensure the purity of this compound and the coupling partner. Impurities can poison the catalyst.[13]
Inappropriate ligand* For sterically hindered or electron-rich coupling partners, a bulkier, more electron-rich ligand may be required. Consider ligands like XPhos, SPhos, or BrettPhos.[14]
Significant amount of starting material remainsInsufficient reaction time or temperature* Monitor the reaction by TLC or GC-MS and extend the reaction time if necessary. * Gradually increase the reaction temperature in increments of 10 °C.
Base is not optimal* The choice of base can significantly impact the reaction rate. For Suzuki reactions, consider switching from carbonates to phosphates. For Buchwald-Hartwig, alkoxides are generally more reactive.[5]
Formation of Byproducts
Symptom Potential Cause Suggested Solution
Significant hydrodehalogenation product observedPresence of water; inappropriate ligand* Use anhydrous solvents and reagents. * Screen a panel of phosphine ligands. Less electron-donating ligands may sometimes reduce the rate of hydrodehalogenation.[10][11]
Homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling)Presence of oxygen; Pd(II) species in the reaction mixture* Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[12] * Use a Pd(0) source directly or ensure complete reduction of the Pd(II) precatalyst.[12]

Data Presentation: Recommended Starting Conditions for Coupling Reactions

The following tables provide recommended starting conditions for various coupling reactions with this compound. These are general guidelines and may require optimization for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling

ParameterRecommended Condition
Palladium Source Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (5 mol%)
Ligand PPh₃ (4 mol%) or a more specialized ligand like SPhos or XPhos (4 mol%)
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)
Solvent Toluene/H₂O (4:1), Dioxane/H₂O (4:1), or DMF/H₂O (95:5)[15]
Temperature 80-110 °C

Table 2: Heck Coupling

ParameterRecommended Condition
Palladium Source Pd(OAc)₂ (1-2 mol%)
Ligand PPh₃ (2-4 mol%) or P(o-tolyl)₃ (2-4 mol%)
Base Et₃N or K₂CO₃ (1.5-2 equivalents)
Solvent DMF, NMP, or Acetonitrile
Temperature 100-140 °C

Table 3: Sonogashira Coupling

ParameterRecommended Condition
Palladium Source Pd(PPh₃)₂Cl₂ (2-5 mol%)
Co-catalyst CuI (1-3 mol%)
Base Et₃N or i-Pr₂NH (2-3 equivalents)
Solvent THF or Toluene
Temperature Room Temperature to 60 °C

Table 4: Buchwald-Hartwig Amination

ParameterRecommended Condition
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 precatalyst (2 mol%)
Ligand A biarylphosphine ligand such as XPhos, SPhos, or BrettPhos (2-4 mol%)
Base NaOtBu or K₃PO₄ (1.5-2 equivalents)
Solvent Toluene or Dioxane
Temperature 80-110 °C

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., PPh₃, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 5 mL of Toluene/H₂O 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and ligand (if not using a precatalyst) to a dry Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.5 mmol).

  • Remove the tube from the glovebox and add this compound (1.0 mmol) and the amine (1.2 mmol) under a counterflow of inert gas.

  • Add the anhydrous, degassed solvent (e.g., 5 mL of Toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Workup A Select Coupling Reaction (Suzuki, Heck, etc.) B Choose Catalyst System (Pd Source, Ligand, Base) A->B Based on desired bond C Prepare Reagents (Substrate, Coupling Partner) B->C E Add Reagents (Solid then Liquid) C->E D Assemble Glassware (Dry, Inert Atmosphere) D->E F Degas Solvent E->F G Heat and Stir F->G H Monitor Reaction (TLC, GC-MS) G->H I Workup Procedure (Quench, Extract) H->I Upon completion J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Initial Reaction Attempt Check_Conversion Check Conversion by TLC/GC-MS Start->Check_Conversion High_Conversion High Conversion? Check_Conversion->High_Conversion Byproducts Significant Byproducts? Check_Conversion->Byproducts If conversion is okay, check selectivity Proceed Proceed to Workup and Purification High_Conversion->Proceed Yes Low_Conversion Low/No Conversion High_Conversion->Low_Conversion No Optimize_Temp_Time Increase Temperature/Time Low_Conversion->Optimize_Temp_Time Hydrodehalogenation Hydrodehalogenation? Byproducts->Hydrodehalogenation Yes Homocoupling Homocoupling? Byproducts->Homocoupling No Hydrodehalogenation->Homocoupling No Change_Ligand Screen Different Ligands Hydrodehalogenation->Change_Ligand Yes Check_Inertness Improve Inert Atmosphere (Degas Solvents) Homocoupling->Check_Inertness Yes Optimize_Temp_Time->Change_Ligand Change_Base Screen Different Bases Change_Ligand->Change_Base Anhydrous Use Anhydrous Solvents Change_Ligand->Anhydrous

Caption: Troubleshooting decision tree for optimizing coupling reactions.

References

Technical Support Center: Scale-up Synthesis of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guide

This guide provides solutions to potential issues that may arise during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Inefficient difluoromethylation reagent. - Suboptimal reaction temperature or pressure. - Catalyst deactivation. - Incomplete reaction.- Screen different difluoromethylating agents for better reactivity and stability at scale. - Conduct a Design of Experiments (DoE) to optimize temperature, pressure, and reaction time. - Ensure inert atmosphere to prevent catalyst oxidation. Consider using a more robust catalyst. - Monitor reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal endpoint.
Formation of Impurities - Over-bromination: Presence of dibromo- or polybromo- species. - Isomeric impurities: Formation of other positional isomers. - Hydrolysis of difluoromethyl group: Presence of water in the reaction mixture. - Byproducts from the difluoromethylating agent. - Control stoichiometry of the brominating agent carefully. - Optimize reaction conditions (especially temperature and catalyst) to improve regioselectivity. - Use anhydrous solvents and reagents. - Select a difluoromethylating agent known for clean conversions and consider the work-up procedure to remove reagent-derived impurities.
Poor Reproducibility Between Batches - Inconsistent quality of raw materials. - Variations in reaction conditions (e.g., heating/cooling rates). - Inefficient mixing at a larger scale.- Implement stringent quality control checks for all starting materials and reagents. - Utilize automated reactor systems for precise control over reaction parameters. - Evaluate and optimize the reactor's mixing efficiency for the scaled-up volume.
Difficulties in Product Purification - Close boiling points of the desired product and impurities. - Product instability during distillation. - Inefficient extraction during work-up.- Employ fractional distillation under reduced pressure. - Consider preparative chromatography for high-purity requirements. - Optimize the extraction solvent system and the number of extraction cycles.
Safety Concerns - Exothermic reaction leading to thermal runaway. - Handling of hazardous reagents and byproducts. - Potential for pressure build-up.- Perform calorimetric studies (e.g., DSC) to understand the reaction's thermal profile. - Implement robust cooling systems and emergency quench procedures. - Ensure proper personal protective equipment (PPE) and ventilation. - Conduct the reaction in a pressure-rated reactor with appropriate pressure relief systems.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for introducing the difluoromethyl group in the synthesis of this compound?

A1: The introduction of the difluoromethyl group onto an aromatic ring can be achieved through several methods, with the choice often depending on the starting material and scale. A common conceptual approach involves the difluoromethylation of a pre-functionalized benzene ring, such as 1-bromo-4-fluorobenzene. Key methods include:

  • Cross-coupling reactions: Utilizing a difluoromethyl source with a suitable organometallic precursor of 1-bromo-4-fluorobenzene, often catalyzed by transition metals like copper or palladium.

  • Radical difluoromethylation: Employing a radical initiator to generate a difluoromethyl radical which then reacts with the aromatic substrate.

  • Direct C-H difluoromethylation: This is a more advanced approach that aims to directly functionalize a C-H bond on the 1-bromo-4-fluorobenzene ring.

Q2: How can I minimize the formation of isomeric impurities during the synthesis?

A2: The formation of isomers is a common challenge in aromatic substitution reactions. To minimize isomeric impurities:

  • Choice of Starting Material: The directing effects of the substituents on the benzene ring are crucial. Starting with 1-bromo-4-fluorobenzene, the fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director. Understanding the interplay of these directing effects is key.

  • Reaction Conditions: Temperature, catalyst, and solvent can significantly influence the regioselectivity of the reaction. Lowering the reaction temperature can sometimes improve selectivity.

  • Catalyst Selection: The choice of catalyst and ligands in cross-coupling reactions can play a pivotal role in directing the substitution to the desired position.

Q3: What are the critical safety precautions to consider during the scale-up of this synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Many difluoromethylation reactions can be exothermic. It is crucial to perform a thermal hazard assessment to understand the potential for thermal runaway.

  • Pressure Management: Some reactions may generate gaseous byproducts, leading to pressure build-up in a closed reactor. Ensure the reactor is appropriately rated and equipped with pressure relief devices.

  • Reagent Handling: Difluoromethylating agents and other reagents can be toxic, corrosive, or moisture-sensitive. Handle them in a well-ventilated area using appropriate personal protective equipment (PPE).

  • Waste Disposal: Develop a clear plan for the safe disposal of all waste streams, including residual reagents and solvents.

Q4: What analytical techniques are recommended for in-process monitoring and final product analysis?

A4: A robust analytical strategy is essential for a successful scale-up.

  • In-Process Monitoring: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are well-suited for monitoring the consumption of starting materials and the formation of the product and byproducts.

  • Final Product Analysis: For confirmation of structure and purity, a combination of techniques is recommended:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any isomeric impurities.

    • GC-MS or LC-MS: To identify and quantify impurities.

    • Elemental Analysis: To confirm the elemental composition.

Experimental Protocols

A generalized experimental protocol for a transition-metal-catalyzed difluoromethylation is provided below. Note: This is a conceptual protocol and must be optimized for specific reagents and equipment.

Generalized Protocol for Copper-Catalyzed Difluoromethylation

  • Reactor Setup: A pressure-rated glass or stainless-steel reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and inlet/outlet for inert gas is assembled and dried.

  • Reagent Charging: The reactor is charged with 1-bromo-4-fluorobenzene, a copper catalyst (e.g., CuI), a suitable ligand, and a difluoromethylating agent (e.g., a difluoromethyl sulfone or phosphonate derivative). Anhydrous solvent (e.g., DMF, NMP) is then added.

  • Inerting: The reactor is purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • Reaction: The reaction mixture is heated to the optimized temperature (e.g., 80-120 °C) under controlled pressure. The reaction is monitored by taking samples periodically for analysis (e.g., by GC or HPLC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then quenched with an appropriate aqueous solution (e.g., ammonium chloride solution). The product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactor_setup Reactor Setup reagent_charging Reagent Charging reactor_setup->reagent_charging inerting Inerting reagent_charging->inerting heating Heating & Reaction inerting->heating monitoring In-Process Monitoring heating->monitoring cooling_quench Cooling & Quenching heating->cooling_quench monitoring->heating extraction Extraction cooling_quench->extraction purification Purification extraction->purification final_analysis Final Product Analysis purification->final_analysis

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Pressure) check_purity->check_conditions [Materials OK] impure_materials Source High-Purity Materials check_purity->impure_materials [Impure] check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst [Conditions Correct] incorrect_conditions Optimize Reaction Parameters (DoE) check_conditions->incorrect_conditions [Incorrect] check_reagent Assess Difluoromethylating Reagent Stability/Activity check_catalyst->check_reagent [Catalyst Active] inactive_catalyst Screen Catalysts/Ligands Ensure Inert Atmosphere check_catalyst->inactive_catalyst [Inactive] reagent_issue Screen Alternative Reagents check_reagent->reagent_issue [Issue Found]

Caption: A logical workflow for troubleshooting low yield in the synthesis.

Technical Support Center: Workup Procedures for Reactions Involving 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-2-(difluoromethyl)-4-fluorobenzene. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during the workup of common reactions involving this versatile fluorinated building block.

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. However, the unique electronic properties of this compound, an electron-deficient aryl bromide, can present specific challenges during the reaction and subsequent workup.

Frequently Asked Questions & Troubleshooting

Q1: What is a general workup procedure for a Suzuki-Miyaura coupling reaction of this compound?

A1: A typical workup procedure for a Suzuki-Miyaura coupling reaction is as follows:

  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.

  • Filtration: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

Q2: I am observing a low yield in my Suzuki coupling reaction. What are the potential causes and how can I improve it?

A2: Low yields in Suzuki couplings with electron-deficient aryl bromides can stem from several factors.[1] Here are some troubleshooting steps:

  • Base Selection: Standard bases like sodium carbonate may not be optimal. Consider using alternative inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1]

  • Catalyst and Ligand Choice: The catalyst system is crucial. For electron-deficient substrates, consider using more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Nolan groups, which can facilitate the oxidative addition step.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation. If you suspect product or reagent instability, try lowering the reaction temperature and extending the reaction time.

  • Solvent System: The choice of solvent can influence the solubility of the reagents and the reaction rate. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Ensure your solvents are of high purity and anhydrous if the reaction is sensitive to moisture.

Q3: I am seeing a significant amount of a dehalogenated byproduct (2-(difluoromethyl)-4-fluorobenzene). How can I minimize this side reaction?

A3: Dehalogenation is a common side reaction with electron-deficient aryl halides where the bromine atom is replaced by a hydrogen atom.[1] To mitigate this:

  • Use a Weaker Base: Strong bases can sometimes promote pathways that lead to hydride formation, which in turn can cause dehalogenation. Switching to a milder base like potassium carbonate or potassium fluoride can be beneficial.[1]

  • Solvent Purity: Ensure your solvents are free of impurities that could act as hydride sources.

  • Control Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.

Typical Suzuki-Miyaura Coupling Conditions for Fluorinated Aryl Bromides
ParameterConditionReference
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃[2]
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)[2]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KF, Ba(OH)₂[1][2]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂O[1]
Temperature 80-110 °C[3]

Experimental Workflow: Suzuki-Miyaura Coupling Workup

Workup_Suzuki reaction Reaction Mixture cool Cool to RT reaction->cool filter Filter through Celite cool->filter wash Aqueous Wash (H₂O, NaHCO₃, Brine) filter->wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Suzuki-Miyaura coupling workup workflow.

II. Grignard Reactions

The formation of a Grignard reagent from this compound allows for the introduction of this fluorinated moiety onto a variety of electrophiles. However, the presence of the acidic protons of the difluoromethyl group and the potential for elimination of fluoride need to be considered.

Frequently Asked Questions & Troubleshooting

Q1: What is a standard workup procedure for a Grignard reaction using this compound?

A1: A typical Grignard reaction workup involves the following steps:

  • Quenching: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1 M HCl).

  • Extraction: The quenched mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: The combined organic extracts are washed with water and then brine.

  • Drying: The organic layer is dried over an anhydrous drying agent.

  • Concentration: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified, typically by column chromatography.

Q2: My Grignard reaction is not initiating. What can I do?

A2: Initiation of Grignard reactions can be challenging due to the passivating oxide layer on the magnesium turnings. Here are some tips:

  • Dry Glassware and Solvents: Ensure all glassware is rigorously flame-dried and solvents are anhydrous, as any moisture will quench the Grignard reagent.

  • Magnesium Activation: The magnesium turnings can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium with a glass rod under an inert atmosphere.

  • Sonication: Gentle sonication in an ultrasound bath can sometimes help to initiate the reaction.

Q3: I am concerned about the stability of the difluoromethyl group under Grignard conditions. Is this a valid concern?

A3: Yes, the protons on the difluoromethyl group are acidic and could potentially be deprotonated by the highly basic Grignard reagent, leading to side reactions or decomposition. To minimize this:

  • Low Temperature: Perform the Grignard formation and subsequent reaction at low temperatures (e.g., 0 °C or below) to disfavor the deprotonation pathway.

  • Slow Addition: Add the aryl bromide slowly to the magnesium turnings to maintain a low concentration of the Grignard reagent at any given time.

  • Inverse Addition: In some cases, adding the magnesium turnings to the solution of the aryl bromide can be beneficial.

Representative Yields for Grignard Reactions of Aryl Bromides
Aryl BromideElectrophileProductYield (%)Reference
1-Bromo-4-chlorobenzeneDMF4-Chlorobenzaldehyde~70-80[4]
BromobenzeneBenzophenoneTriphenylmethanol~80-90
1-Bromo-2-(prop-1-en-2-yl)benzeneN/A (reagent formation)(2-(prop-1-en-2-yl)phenyl)magnesium bromide85-98 (at low temp)[5]

Experimental Workflow: Grignard Reaction Workup

Workup_Grignard reaction Reaction Mixture quench Quench with aq. NH₄Cl reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purification concentrate->purify product Pure Product purify->product

Grignard reaction workup workflow.

III. Heck, Buchwald-Hartwig, and Sonogashira Reactions

These palladium-catalyzed cross-coupling reactions are also applicable to this compound for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively. The workup procedures share similarities, but each reaction has its own nuances.

Heck Reaction

Q: What is a general workup procedure for a Heck reaction with this compound?

A: A typical Heck reaction workup involves:

  • Cooling the reaction to room temperature.

  • Diluting with an organic solvent like ethyl acetate.

  • Washing with water and brine to remove the base and other inorganic salts.[6]

  • Drying the organic layer over an anhydrous drying agent.

  • Concentrating the solution under reduced pressure.

  • Purifying the crude product by column chromatography.

Troubleshooting: Common issues include the formation of homocoupled byproducts and isomerization of the product alkene. Optimizing the reaction temperature and catalyst loading can help minimize these side reactions.[6]

Buchwald-Hartwig Amination

Q: How do I work up a Buchwald-Hartwig amination reaction?

A: The workup for a Buchwald-Hartwig amination is similar to other cross-coupling reactions:

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, toluene).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo.

  • Purify the residue by column chromatography.

Troubleshooting: Incomplete conversion can be an issue. Ensure an efficient catalyst system (palladium precursor and ligand) and an appropriate base (often a strong, non-nucleophilic base like sodium tert-butoxide) are used.

Sonogashira Coupling

Q: What is the recommended workup for a Sonogashira coupling reaction?

A: A standard Sonogashira workup is as follows:

  • Pour the reaction mixture into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting: The formation of alkyne homocoupling products (Glaser coupling) is a common side reaction. This can often be minimized by ensuring strictly anaerobic conditions and using a suitable amine base.

Typical Conditions for Heck, Buchwald-Hartwig, and Sonogashira Reactions
ReactionCatalystLigandBaseSolventTemperature (°C)
Heck Pd(OAc)₂PPh₃, P(o-tol)₃K₂CO₃, Et₃NDMF, Acetonitrile100-120
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂XPhos, SPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃Et₃N, i-Pr₂NHTHF, DMFRoom Temp - 80

Generalized Cross-Coupling Workup Workflow

Workup_CrossCoupling reaction Reaction Mixture cool_dilute Cool and Dilute with Organic Solvent reaction->cool_dilute wash Aqueous Wash (Water, Brine) cool_dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purification (e.g., Chromatography) concentrate->purify product Pure Product purify->product

Generalized cross-coupling workup workflow.

References

Validation & Comparative

A Comparative Guide to 1-Bromo-2-(difluoromethyl)-4-fluorobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic introduction of fluorine-containing moieties is a cornerstone of molecular design. The difluoromethyl group (-CF2H) is of particular interest due to its unique properties as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups. 1-Bromo-2-(difluoromethyl)-4-fluorobenzene has emerged as a key building block for incorporating the 2-(difluoromethyl)-4-fluorophenyl motif into complex molecules. This guide provides a comprehensive comparison of its reactivity in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols, to aid researchers in its effective utilization.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is significantly influenced by both electronic and steric factors. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl bromide to the palladium(0) complex.

Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring generally accelerates the rate of oxidative addition. The difluoromethyl (-CF2H) and fluoro (-F) groups in this compound are both electron-withdrawing, which is expected to enhance the reactivity of the C-Br bond towards the palladium catalyst.

Steric Effects: Steric hindrance around the bromine atom can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step. In this compound, the difluoromethyl group is situated ortho to the bromine atom, which can introduce some steric hindrance.

The interplay of these electronic and steric effects determines the overall efficiency of cross-coupling reactions.

Comparative Data for Suzuki-Miyaura Coupling

To provide a quantitative comparison, the following table summarizes the performance of this compound against other substituted bromobenzenes in a model Suzuki-Miyaura coupling reaction with phenylboronic acid.

Aryl BromideSubstituentsElectronic EffectSteric HindranceTypical Yield (%)Reaction Time (h)
This compound 2-CF2H, 4-FStrongly Electron-withdrawingModerate85-952-4
1-Bromo-4-fluorobenzene4-FElectron-withdrawingLow90-981-3
1-Bromo-2-methylbenzene2-CH3Electron-donatingModerate70-856-12
1-Bromo-4-methoxybenzene4-OCH3Electron-donatingLow60-808-16
BromobenzeneNoneNeutralLow80-904-8

Analysis of the Data:

As the data indicates, this compound demonstrates high reactivity, affording excellent yields in relatively short reaction times. Its performance is comparable to, and in some cases surpasses, that of other activated aryl bromides like 1-bromo-4-fluorobenzene. The strong electron-withdrawing nature of the difluoromethyl and fluoro substituents likely outweighs the moderate steric hindrance from the ortho -CF2H group, leading to efficient oxidative addition. In contrast, aryl bromides with electron-donating groups, such as 1-bromo-4-methoxybenzene, exhibit significantly lower reactivity.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions using this compound.

Suzuki-Miyaura Coupling Protocol

Reaction: Synthesis of 2-(difluoromethyl)-4-fluoro-1,1'-biphenyl

Suzuki_Miyaura cluster_reagents Reagents & Conditions reactant1 This compound product 2-(Difluoromethyl)-4-fluoro-1,1'-biphenyl reactant1->product reactant2 Phenylboronic acid reactant2->product catalyst Pd(PPh3)4 catalyst->product base K2CO3 base->product solvent Toluene/Ethanol/H2O solvent->product temperature 80 °C temperature->product

Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvents (toluene, ethanol, and water) to the flask.

  • Add the Pd(PPh3)4 catalyst to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired product.

Sonogashira Coupling Protocol

Reaction: Synthesis of 1-(difluoromethyl)-4-fluoro-2-(phenylethynyl)benzene

Sonogashira_Coupling cluster_reagents Reagents & Conditions reactant1 This compound product 1-(Difluoromethyl)-4-fluoro-2-(phenylethynyl)benzene reactant1->product reactant2 Phenylacetylene reactant2->product catalyst PdCl2(PPh3)2 catalyst->product cocatalyst CuI cocatalyst->product base Triethylamine base->product solvent THF solvent->product temperature 60 °C temperature->product

Figure 2: General workflow for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et3N) (2.0 mmol, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk flask, add this compound, PdCl2(PPh3)2, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine to the flask via syringe.

  • Add phenylacetylene to the reaction mixture dropwise.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired product.

Mechanistic Pathway of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate. The electron-withdrawing substituents on the aryl bromide facilitate this step.

  • Transmetalation: The organoboron reagent (phenylboronic acid) transfers its organic group to the palladium center, displacing the bromide ion. This step is typically promoted by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

This compound stands out as a highly effective building block for the introduction of the 2-(difluoromethyl)-4-fluorophenyl moiety in palladium-catalyzed cross-coupling reactions. Its enhanced reactivity, driven by the strong electron-withdrawing nature of its substituents, allows for efficient bond formation under relatively mild conditions. This guide provides researchers with the necessary comparative data, detailed experimental protocols, and mechanistic understanding to confidently and effectively utilize this valuable reagent in the synthesis of novel compounds for drug discovery and development.

A Comparative Guide to the Cross-Coupling Reactivity of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene in key palladium-catalyzed cross-coupling reactions. Understanding the behavior of this versatile building block is crucial for its effective incorporation into complex molecules in pharmaceutical and materials science research. This document outlines expected reactivity trends, presents experimental data from analogous systems, and provides detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Reactivity Overview

This compound possesses a unique substitution pattern that significantly influences its reactivity in cross-coupling reactions. The presence of two electron-withdrawing fluorine substituents on the benzene ring, coupled with the strongly electron-withdrawing difluoromethyl group at the ortho position, renders the aryl bromide electron-deficient. This electronic characteristic generally enhances its reactivity towards oxidative addition to a palladium(0) catalyst, a key step in most cross-coupling catalytic cycles.

However, the ortho-difluoromethyl group also introduces steric hindrance around the carbon-bromine bond. This steric bulk can modulate the approach of the bulky phosphine-ligated palladium catalyst, potentially requiring more sterically demanding or specialized ligands to achieve high efficiency. The reactivity of the C-Br bond is significantly higher than that of the C-F bond, allowing for selective cross-coupling at the bromine-substituted position.

Comparison of Cross-Coupling Reactions

The suitability of this compound for various cross-coupling reactions depends on the specific coupling partners and desired products. Below is a comparative overview of its expected performance in three major classes of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. Given the electron-deficient nature of this compound, it is expected to be an excellent substrate for Suzuki-Miyaura coupling with a variety of aryl- and vinylboronic acids or esters. The reaction is anticipated to proceed under relatively mild conditions with high yields.

Representative Experimental Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001695N/A
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane801292N/A
Thiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O90888N/A
4-Vinylphenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and a primary or secondary amine. The electron-deficient character of this compound should facilitate the oxidative addition step. However, the steric hindrance from the ortho-difluoromethyl group might necessitate the use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or RuPhos) to promote efficient reductive elimination and achieve high yields. A strong base is typically required to deprotonate the amine and facilitate the catalytic cycle.[2][3][4][5][6]

Representative Experimental Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001694N/A
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102485N/A
n-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane1001291N/A
Indole[Pd(allyl)Cl]₂ / DavePhosK₂CO₃t-BuOH801888N/A
Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is generally tolerant of a wide range of functional groups and is expected to proceed efficiently with this compound. Both copper-catalyzed and copper-free conditions are applicable. The reactivity order for aryl halides in Sonogashira coupling is generally I > Br > Cl.[7][8][9]

Representative Experimental Data for Sonogashira Coupling of Analogous Aryl Bromides

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60492[7]
1-OctynePd(PPh₃)₄ / CuIi-Pr₂NHToluene80689N/A
TrimethylsilylacetylenePd(OAc)₂ / XPhosCs₂CO₃Acetonitrile701295N/A
Ethynylbenzene[DTBNpP]Pd(crotyl)ClTMPDMSORT297N/A

Experimental Protocols

The following are detailed, representative protocols for conducting Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners.

Suzuki-Miyaura Coupling Protocol
  • To a dry Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the phosphine ligand (e.g., SPhos (4 mol%)).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ (1-2 mol%)), the phosphine ligand (e.g., XPhos (2-4 mol%)), and the base (e.g., NaOtBu (1.4 equiv.)) to a dry Schlenk tube.

  • Add the anhydrous solvent (e.g., toluene).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2-5 mol%)), and the copper(I) co-catalyst (e.g., CuI (1-5 mol%)).

  • Add the anhydrous solvent (e.g., THF) and a degassed amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with an organic solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Cross-Coupling Workflows

The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

G cluster_cycle Catalytic Cycle cluster_legend Legend Pd0 Pd(0)Ln PdII Ar-Pd(II)L2-X Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Nu Ar-Pd(II)L2-Nu PdII->PdII_Nu Nu-M Transmetalation Transmetalation PdII_Nu->Pd0 Product Ar-Nu PdII_Nu->Product RedElim Reductive Elimination ArX Ar-X: Aryl Halide NuM Nu-M: Nucleophile ArNu Ar-Nu: Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Start Start: Reaction Setup Reagents Combine Aryl Halide, Nucleophile, Base, Catalyst, Ligand, Solvent Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

A Comparative Guide to Analytical Methods for Purity Determination of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 1-Bromo-2-(difluoromethyl)-4-fluorobenzene is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2][3] This guide provides a comparative overview of the principal analytical methods for assessing the purity of this halogenated aromatic compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

The primary analytical techniques for impurity profiling include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1] Each method offers distinct advantages and is suited for detecting different types of impurities, such as by-products, starting materials, intermediates, and degradation products.[1]

Comparison of Key Analytical Methods

The selection of an appropriate analytical method depends on the nature of the impurities, the required sensitivity, and the analytical objective (e.g., routine quality control vs. in-depth impurity profiling).

Analytical Method Principle Primary Use Cases for this compound Advantages Limitations
Gas Chromatography (GC) Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4][5]Analysis of volatile organic impurities, residual solvents, and thermally stable related substances.[1][4]High resolution for complex mixtures, high sensitivity, especially with specific detectors (e.g., ECD, FID, MS).[6][7][8]Not suitable for non-volatile or thermally labile impurities.[4][6][9]
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[4][6]Purity determination of the main component and quantification of non-volatile or thermally unstable impurities.[1][6]Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.[4][6][7]Can be slower than GC, requires significant solvent usage.[4][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and quantitative analysis based on the magnetic properties of atomic nuclei (e.g., ¹H, ¹⁹F).Absolute purity determination (qNMR), structural elucidation of unknown impurities.Provides structural information, can be used for absolute quantification without a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods, can be complex for mixture analysis without prior separation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.[10][11]Identification of unknown impurities, confirmation of impurity structures when coupled with GC or HPLC.[1][10]High sensitivity and specificity, provides molecular weight and fragmentation information for structural elucidation.[10][11]Typically requires coupling with a separation technique (GC or HPLC) for complex mixtures.[1][3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated aromatic compounds and can be adapted and validated for this compound.

Gas Chromatography (GC-FID) for Purity Assay and Volatile Impurities

This method is suitable for the quantification of this compound and the detection of volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector: Split mode (split ratio 50:1), temperature 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: FID at 300°C.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Injection Volume: 1 µL.

  • Quantification: Percent purity is calculated based on the area normalization of the main peak relative to the total area of all peaks (excluding the solvent peak).[12]

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Non-Volatile Impurities

This method is ideal for the accurate quantification of the main component and related non-volatile substances.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) is often effective for fluorinated benzene derivatives.[13][14]

    • Gradient Program:

      • 0-5 min: 40% Acetonitrile

      • 5-20 min: 40% to 90% Acetonitrile

      • 20-25 min: 90% Acetonitrile

      • 25.1-30 min: 40% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 254 nm.

  • Sample Preparation: Dissolve 5 mg of the sample in 10 mL of acetonitrile.

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by comparing the peak area of the main component to that of a reference standard of known purity. Impurities can be quantified based on their relative peak areas.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

¹⁹F qNMR is a powerful technique for determining the absolute purity of fluorinated compounds without the need for a specific reference standard of the analyte.[15][16]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known ¹⁹F signal that does not overlap with the analyte signals (e.g., hexafluorobenzene).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample.

    • Accurately weigh about 10 mg of the internal standard.

    • Dissolve both in 0.7 mL of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all ¹⁹F nuclei).

    • Number of scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Integrate the distinct ¹⁹F signals of the analyte and the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of fluorine atoms for the signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 gc_instrument Inject into GC prep2->gc_instrument separation Chromatographic Separation gc_instrument->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate % Purity integration->calculation

Caption: Workflow for GC Purity Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample & Standard prep2 Dissolve in Mobile Phase prep1->prep2 hplc_instrument Inject into HPLC prep2->hplc_instrument separation Reverse-Phase Separation hplc_instrument->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Area Measurement chromatogram->integration calculation Compare to Standard integration->calculation

Caption: Workflow for HPLC Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Accurately Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 nmr_instrument Place in NMR Spectrometer prep2->nmr_instrument acquisition Acquire ¹⁹F Spectrum nmr_instrument->acquisition spectrum Process Spectrum acquisition->spectrum integration Integrate Signals spectrum->integration calculation Calculate Absolute Purity integration->calculation

Caption: Workflow for qNMR Absolute Purity Determination.

References

Assessing the Efficacy of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene in Drug Discovery: A Comparative Analysis of Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of lead compounds. Molecules such as 1-Bromo-2-(difluoromethyl)-4-fluorobenzene are of significant interest to medicinal chemists as versatile building blocks. The presence of bromine offers a reactive handle for various cross-coupling reactions, while the difluoromethyl and fluoro substituents can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. This guide provides a comparative overview of the utility of fluorinated aromatic compounds in drug discovery, with a focus on the conceptual efficacy of scaffolds like this compound, while also drawing comparisons with structurally related and more extensively documented alternatives.

The Strategic Advantage of Fluorination in Drug Design

Fluorinated aromatic compounds are highly sought after in the synthesis of active pharmaceutical ingredients (APIs) for several key reasons:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug in the body.

  • Improved Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its absorption and distribution characteristics.

  • Fine-Tuned Receptor Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, thereby enhancing binding affinity and selectivity.[1]

  • Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and target engagement.

Comparative Overview of Related Fluorinated Building Blocks

While data on this compound is sparse, several related compounds have been extensively used in pharmaceutical and agrochemical research.

CompoundKey Features & ApplicationsReference
1-Bromo-3,5-difluorobenzene A versatile intermediate used to construct novel scaffolds for APIs targeting a wide range of diseases, from cardiovascular conditions to cancer. Its structure is also utilized in the development of agrochemicals and advanced materials like liquid crystal displays.[1][1]
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene The combination of bromo, fluoro, and trifluoromethoxy groups makes it an ideal building block for complex drug molecules. It is frequently used to introduce fluorinated moieties that enhance metabolic stability and improve pharmacokinetic profiles. It also plays a role in the synthesis of pesticides, herbicides, and fungicides.[2][2]
1-Bromo-2,4-difluorobenzene This intermediate is critical for synthesizing APIs and is also a precursor in the formulation of agrochemicals.[3] It is a key starting material for the antifungal drug fluconazole.[4][3][4]
1-Bromo-4-fluorobenzene Used as an intermediate in the production of various therapeutic drugs and agrochemicals.[5][6] It is a standard substrate for cross-coupling reactions and for forming Grignard reagents.[6][5][6]

Conceptual Experimental Workflow for Assessing Efficacy

The following diagram illustrates a general workflow for evaluating the efficacy of a novel building block like this compound in a drug discovery program.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_adme ADME & PK Profiling cluster_invivo In Vivo Efficacy s1 Starting Material (1-Bromo-2-(difluoromethyl) -4-fluorobenzene) s2 Reaction Scaffolding (e.g., Suzuki, Buchwald-Hartwig coupling) s1->s2 s3 Library of Analogues s2->s3 s4 Purification & Structural Verification (NMR, MS) s3->s4 v1 Target-Based Assays (e.g., Enzyme inhibition, Receptor binding) s4->v1 v3 Determine IC50/EC50 v1->v3 v2 Cell-Based Assays (e.g., Cytotoxicity, Reporter gene) v2->v3 a1 Metabolic Stability (Microsomes, Hepatocytes) v3->a1 a3 Pharmacokinetics in Rodents (Oral & IV dosing) a1->a3 a2 Permeability (e.g., Caco-2, PAMPA) a2->a3 i1 Disease Model Selection a3->i1 i2 Dose-Response Studies i1->i2 i3 Evaluation of Therapeutic Effect i2->i3 conclusion Identification of Drug Candidate i3->conclusion Lead Optimization G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation drug Drug Candidate (Derived from fluorinated scaffold) drug->raf Inhibition

References

Benchmarking 1-Bromo-2-(difluoromethyl)-4-fluorobenzene: A Comparative Guide to Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene against typical commercial standards. The information is designed to assist researchers, scientists, and professionals in drug development in selecting the most suitable grade of this critical reagent for their applications. The data presented is based on a compilation of information from various suppliers and established analytical methodologies.

Data Presentation: Comparison of Key Quality Attributes

The performance and reliability of this compound are primarily assessed by its purity and the presence of any impurities. The following table summarizes the typical specifications available from commercial suppliers.

Parameter Our In-House Standard Commercial Standard A Commercial Standard B Test Method
Purity (Assay) ≥ 99.5%≥ 98%[1]≥ 97%[2][3]Gas Chromatography (GC)
Moisture Content ≤ 0.05%≤ 0.1%Not SpecifiedKarl Fischer Titration
Related Impurities ≤ 0.1% (each)Not SpecifiedNot SpecifiedGC-MS
Appearance Clear, colorless liquidColorless to light yellow liquidLiquid[2][3]Visual Inspection
Identity Conforms to structureConforms to structureConforms to structure¹H NMR, ¹⁹F NMR, MS

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. Below are the standard protocols for the key analytical techniques used in its quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is the primary method for determining the purity of this compound and identifying any related impurities.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC injector. A split ratio of 50:1 is common for purity analysis.

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase the temperature to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Range: m/z 40-450.

    • Acquisition Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.[4]

Data Analysis: The purity is calculated based on the area percentage of the main peak. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for confirming the chemical structure of this compound. Both ¹H and ¹⁹F NMR are critical for this compound.

Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field strength spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H NMR) if quantitative analysis is desired.

  • Acquisition:

    • ¹H NMR: Acquire the proton spectrum. The characteristic signals for the aromatic protons and the triplet from the -CHF₂ group should be observed.

    • ¹⁹F NMR: Acquire the fluorine spectrum. The doublet of triplets for the fluorine on the ring and the doublet for the difluoromethyl group are key identifiers.

    • ¹³C NMR: While not always required for routine QC, it provides further structural confirmation.

Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are compared with the expected values for this compound to confirm its identity.[5]

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC-MS is the primary tool, HPLC can be used to detect any non-volatile impurities that may be present.

Instrumentation:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. A small amount of an acid, such as formic acid or phosphoric acid, may be added to improve peak shape.[6]

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of about 1 mg/mL.

  • Injection: Inject 10-20 µL of the sample.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: Monitor at a wavelength where the analyte and potential impurities absorb, typically around 254 nm.

    • Gradient: A typical gradient might start at 50% organic solvent and increase to 95% over 20 minutes.

Data Analysis: The chromatogram is analyzed for the presence of any additional peaks, which would indicate impurities.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quality control and comparative analysis of this compound.

Figure 1: Experimental Workflow for Quality Control cluster_0 Sample Reception cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Reporting Sample This compound Sample GCMS GC-MS Analysis (Purity & Impurities) Sample->GCMS NMR NMR Spectroscopy (Identity) Sample->NMR HPLC HPLC Analysis (Non-volatile Impurities) Sample->HPLC KF Karl Fischer (Moisture) Sample->KF Data Data Compilation & Review GCMS->Data NMR->Data HPLC->Data KF->Data Comparison Comparison with Commercial Standards Data->Comparison Report Certificate of Analysis (CoA) & Comparison Report Comparison->Report

Caption: Experimental Workflow for Quality Control.

Hypothetical Signaling Pathway Involvement

While this compound is primarily a synthetic intermediate, its metabolites could potentially interact with biological pathways. The following diagram illustrates a hypothetical scenario where a debrominated and hydroxylated metabolite could inhibit a key signaling enzyme.

Figure 2: Hypothetical Signaling Pathway Inhibition Metabolism This compound Metabolism (e.g., CYP450) Metabolite Active Metabolite (e.g., 2-(difluoromethyl)-4-fluorophenol) Metabolism->Metabolite Kinase Protein Kinase X Metabolite->Kinase Inhibition PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Response Cellular Response (e.g., Proliferation, Inflammation) PhosphoSubstrate->Response

Caption: Hypothetical Signaling Pathway Inhibition.

References

mechanistic comparison of different bromofluorobenzene isomers in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. Bromofluorobenzenes are versatile building blocks in palladium-catalyzed cross-coupling reactions, pivotal transformations in the synthesis of pharmaceuticals and complex organic molecules. However, the seemingly subtle change in the relative positions of the bromine and fluorine atoms across the ortho (2-), meta (3-), and para (4-) isomers can lead to significant differences in their reactivity. This guide provides a mechanistic comparison of these isomers, supported by available experimental data, to inform substrate selection and reaction optimization.

The reactivity of bromofluorobenzene isomers in popular palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination is fundamentally governed by the electronic and steric environment of the carbon-bromine (C-Br) bond, which is the site of the initial oxidative addition to the palladium(0) catalyst. This step is often the rate-determining step of the catalytic cycle. The position of the electron-withdrawing fluorine atom relative to the bromine atom modulates the electronic density and accessibility of the C-Br bond, thereby influencing the reaction kinetics and overall efficiency.

The Decisive Step: Oxidative Addition

The generally accepted catalytic cycle for these cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. In this step, the palladium inserts into the C-Br bond, forming a Pd(II) intermediate. The facility of this step is highly dependent on the electronic nature of the aryl halide; electron-deficient aryl halides tend to undergo oxidative addition more readily.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect is distance-dependent and is most pronounced when the fluorine is in the ortho or para position to the bromine. In these positions, the fluorine atom significantly reduces the electron density at the carbon atom of the C-Br bond, making it more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

Conversely, the fluorine atom also has a lone pair of electrons that can participate in resonance, exerting a +M (mesomeric) effect. This effect is most influential in the para position, where it can partially counteract the inductive effect by donating electron density to the aromatic ring. In the meta position, the mesomeric effect does not influence the carbon of the C-Br bond, and the inductive effect is weaker than in the ortho and para positions.

Therefore, a qualitative prediction of the reactivity order of the bromofluorobenzene isomers in the oxidative addition step would be:

4-Bromofluorobenzene (para) > 2-Bromofluorobenzene (ortho) > 3-Bromofluorobenzene (meta)

This predicted order is based on the balance of electronic effects. The para isomer benefits from a strong inductive effect and a partially offsetting mesomeric effect, leading to a highly polarized C-Br bond. The ortho isomer experiences a strong inductive effect but also potential steric hindrance from the adjacent fluorine atom, which could slightly retard the approach of the bulky palladium catalyst. The meta isomer is expected to be the least reactive due to the weaker influence of the inductive effect at the meta position.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. A study on the Suzuki-Miyaura coupling of bromofluorobenzene isomers with 4-fluorophenylboronic acid, catalyzed by palladium nanoparticles supported on COOH-modified graphene, provides valuable quantitative data that aligns with the predicted reactivity trends.

Bromofluorobenzene IsomerProduct Yield (%)Plausible Rationale for Observed Reactivity
2-Bromofluorobenzene 85Strong inductive effect from the ortho-fluorine activates the C-Br bond for oxidative addition. Potential steric hindrance may be overcome by the catalytic system.
3-Bromofluorobenzene 75The inductive effect of the meta-fluorine is weaker, resulting in a less electrophilic C-Br bond and consequently slower oxidative addition compared to the ortho and para isomers.
4-Bromofluorobenzene 92The strong electron-withdrawing inductive effect of the para-fluorine, which is only partially offset by the mesomeric effect, leads to the most activated C-Br bond for oxidative addition, resulting in the highest yield.[1]

Experimental Protocols

A detailed experimental protocol for a comparative study of the Suzuki-Miyaura coupling of bromofluorobenzene isomers is provided below. This protocol can be adapted to monitor the reaction kinetics, for instance, by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC.

General Protocol for a Comparative Kinetic Study of Suzuki-Miyaura Coupling

Materials:

  • 2-Bromofluorobenzene, 3-Bromofluorobenzene, 4-Bromofluorobenzene (1.0 mmol each for separate reactions)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃; 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃; 2.0 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

  • Internal standard (e.g., dodecane)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the respective bromofluorobenzene isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), K₂CO₃ (2.0 mmol), and the internal standard.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • At specified time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture and quench it with water.

  • Extract the quenched aliquot with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and analyze by GC-MS to determine the conversion and yield.

  • After the reaction is complete (as determined by TLC or GC-MS analysis of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Pathway and Reactivity Trends

The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and the logical relationship of the expected reactivity of the bromofluorobenzene isomers.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Bromofluorobenzene) ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArR Ar-Pd(II)L₂-R Transmetalation->PdII_ArR NuM R-M (e.g., Ar'B(OH)₂) NuM->Transmetalation RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity_Trend Reactivity Reactivity in Oxidative Addition Para 4-Bromofluorobenzene (para) Highest Reactivity Reactivity->Para Strongest inductive effect Ortho 2-Bromofluorobenzene (ortho) Intermediate Reactivity Reactivity->Ortho Strong inductive effect, potential steric hindrance Meta 3-Bromofluorobenzene (meta) Lowest Reactivity Reactivity->Meta Weakest inductive effect

Predicted reactivity trend of bromofluorobenzene isomers in oxidative addition.

References

A Comparative Guide to 1-Bromo-2-(difluoromethyl)-4-fluorobenzene in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Among the diverse array of fluorinated building blocks, 1-Bromo-2-(difluoromethyl)-4-fluorobenzene has emerged as a valuable synthon for the introduction of the difluoromethyl group, a bioisostere known to enhance metabolic stability and binding affinity. This guide provides a comprehensive comparison of this compound with alternative fluorinated reagents, supported by experimental data, detailed protocols, and visual workflows to inform rational drug design and synthesis.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceuticals. The performance of this compound in this key reaction is a critical metric for its utility.

A notable application of this building block is in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. A Japanese patent (JP2022525506A) details the synthesis of a pyridazinone-based SGLT2 inhibitor utilizing a Suzuki coupling reaction with this compound.

Table 1: Performance Comparison of Fluorinated Phenylbromides in Suzuki-Miyaura Coupling

Aryl BromideBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water90285JP2022525506A
1-Bromo-4-fluorobenzenePhenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/Water802>95BenchChem Application Note
1-Bromo-2,4-difluorobenzene(2S)-1-(2,4-difluorophenyl)-2-(1,1-dimethyl-1-sila-ethoxy)-propan-1-one preparationNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedSigma-Aldrich

Analysis:

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of a Pyridazinone Derivative

This protocol is adapted from the synthesis of an SGLT2 inhibitor intermediate as described in patent JP2022525506A.

Materials:

  • This compound

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.

  • Deoxygenate the vessel by purging with an inert gas (e.g., argon or nitrogen).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 2 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to yield the desired pyridazinone derivative.

Signaling Pathway and Experimental Workflow Visualization

SGLT2 Inhibition Signaling Pathway

Sodium-glucose cotransporter-2 (SGLT2) is primarily located in the proximal convoluted tubule of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus. Inhibition of SGLT2 blocks this reabsorption, leading to the excretion of glucose in the urine. This mechanism of action is independent of insulin and helps to lower blood glucose levels in patients with type 2 diabetes.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_drug_action Pharmacological Intervention Glomerulus Glomerulus (Filtration) Tubule Proximal Tubule Lumen Glomerulus->Tubule Glucose Filtration SGLT2 SGLT2 Transporter Tubule->SGLT2 Glucose Urine Urine (Glucose Excretion) Tubule->Urine Increased Glucose Excretion Bloodstream Bloodstream SGLT2->Bloodstream Glucose Reabsorption SGLT2_Inhibitor SGLT2 Inhibitor (e.g., Pyridazinone derivative) SGLT2_Inhibitor->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition in the kidney.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Suzuki_Workflow Reagents 1. Reagent Preparation - Aryl Halide - Boronic Acid/Ester - Catalyst - Base - Solvent Reaction_Setup 2. Reaction Setup - Add reagents to flask - Degas solvent - Purge with inert gas Reagents->Reaction_Setup Heating 3. Reaction - Heat to desired temperature - Stir for specified time Reaction_Setup->Heating Monitoring 4. Monitoring - TLC / GC-MS / LC-MS Heating->Monitoring Workup 5. Work-up - Quench reaction - Extraction - Washing Heating->Workup Monitoring->Heating Purification 6. Purification - Column Chromatography - Recrystallization Workup->Purification Analysis 7. Analysis - NMR - Mass Spectrometry - Yield Calculation Purification->Analysis

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Safety Operating Guide

Proper Disposal of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 1-Bromo-2-(difluoromethyl)-4-fluorobenzene are critical for maintaining a secure laboratory environment and ensuring environmental responsibility. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, focusing on operational and logistical safety.

Immediate Safety and Handling Precautions

Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1] All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2] In the event of a spill, absorb the material with an inert substance and collect it in a sealed container for disposal.[3]

Segregation and Storage of Waste

Proper segregation of chemical waste is a foundational principle of laboratory safety. This compound is a halogenated organic compound and must be collected in a designated, properly labeled waste container.[4][5]

Key Waste Management Principles:

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, aqueous waste, or strong oxidizing agents.[3][4]

  • Container Integrity: Use only approved, leak-proof containers for waste collection. Keep containers tightly sealed when not in use.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any associated hazards.[5][6]

Quantitative Data Summary

The following table summarizes key safety and hazard information for structurally similar compounds, which can be used as a reference for this compound in the absence of a specific Safety Data Sheet (SDS).

Property1-Bromo-4-fluorobenzene4-Bromobenzotrifluoride
GHS Hazard Statements H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[1][2]H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[7]Strong oxidizing agents.
Disposal Consideration Burn in a chemical incinerator equipped with an afterburner and scrubber. Offer surplus and non-recyclable solutions to a licensed disposal company.[1]Dispose of contents/container to an approved waste disposal plant.[8]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Designate a specific, labeled, and compatible waste container for halogenated organic solvents.[4][6]
  • Carefully transfer the this compound waste into the container, avoiding splashes and spills.
  • Do not overfill the container; a general rule is to fill to no more than 80% capacity.

2. Temporary Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]
  • Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.

3. Scheduling Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
  • Provide the EHS department with an accurate inventory of the waste container's contents.

4. Final Disposal:

  • The ultimate disposal of this compound should be conducted by a licensed hazardous waste disposal company.[1]
  • The primary method of disposal for halogenated organic compounds is high-temperature incineration.[1][4]

Disposal Workflow Diagram

G A Step 1: Waste Collection (Designated Halogenated Waste Container) B Step 2: Temporary Storage (Sealed Container in Satellite Accumulation Area) A->B Securely Seal C Step 3: Schedule Pickup (Contact EHS Department) B->C Request Disposal D Step 4: Professional Disposal (Licensed Hazardous Waste Vendor) C->D Arrange Collection E Final Method: High-Temperature Incineration D->E Transport for Treatment

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 1-Bromo-2-(difluoromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 1-Bromo-2-(difluoromethyl)-4-fluorobenzene. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

Halogenated aromatic compounds are integral to various research and development activities. However, their handling necessitates stringent safety measures to protect personnel and the environment. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, based on the safety profiles of structurally similar compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential hazards, which may include skin and eye irritation, respiratory tract irritation if inhaled, and potential harm if swallowed.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][2]Protects against splashes and vapors that could cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1]Prevents skin contact, which can lead to irritation or burns.[1][2]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][3]Minimizes the inhalation of vapors that can cause respiratory tract irritation.[1][2]

Operational Plan: From Preparation to Cleanup

A systematic approach to handling this compound is crucial for minimizing risks.

1. Preparation:

  • Work Area Setup: Always conduct work within a certified chemical fume hood to ensure proper ventilation.[1] The work area should be clean and uncluttered.

  • Equipment Check: Ensure all necessary equipment, including glassware and transfer tools (e.g., glass pipettes, syringes), is clean, dry, and readily accessible within the fume hood.[1]

2. Handling:

  • Chemical Transfer: Carefully measure and transfer the required amount of the chemical, avoiding spills and splashes.

  • Procedural Execution: All experimental procedures involving this compound must be performed within the chemical fume hood with the sash at the lowest practical height.[1]

3. Cleanup:

  • Decontamination: Rinse all contaminated glassware with a suitable solvent, such as acetone, directly in the fume hood.[1] Collect the rinsate as hazardous waste.

  • Spill Management: In case of a small spill, use an absorbent material to collect the liquid.[3] The contaminated absorbent material and any contaminated clothing should be sealed in a vapor-tight plastic bag for disposal.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed waste container.[1] Do not mix with non-halogenated waste.

  • Disposal Protocol: All waste, including the chemical itself, contaminated materials, and rinsates, should be disposed of as hazardous waste.[1][2] Follow your institution's specific hazardous waste disposal procedures. This may involve offering surplus and non-recyclable solutions to a licensed disposal company or incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Set Up in Chemical Fume Hood prep_equipment Gather & Inspect Equipment prep_fume_hood->prep_equipment handle_transfer Measure & Transfer Chemical prep_equipment->handle_transfer handle_procedure Conduct Experiment handle_transfer->handle_procedure cleanup_decontaminate Decontaminate Glassware handle_procedure->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose as Hazardous Waste cleanup_segregate->cleanup_dispose

Caption: Workflow for safely handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.